Sofosbuvir impurity N
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C20H25FN3O9P |
|---|---|
Molekulargewicht |
501.4 g/mol |
IUPAC-Name |
methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34?/m0/s1 |
InChI-Schlüssel |
SASYBZIIPQSWBV-HJDNSYGMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Origin and Formation Pathways of Sofosbuvir Impurity N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase.[1] The intricate stereochemistry of Sofosbuvir is crucial for its therapeutic efficacy. Consequently, the control of stereoisomeric and other process-related impurities during its synthesis is of paramount importance to ensure the quality, safety, and efficacy of the final drug product. One such critical process-related impurity is Sofosbuvir Impurity N. This technical guide provides a comprehensive overview of the origin, formation pathways, and analytical considerations for this specific impurity.
Identification and Structure of this compound
This compound is a diastereomer of Sofosbuvir and is also known as Methoxy Sofosbuvir Impurity. Its chemical identity has been established as:
-
IUPAC Name: Methyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate
-
CAS Number: 1394157-34-6
-
Molecular Formula: C20H25FN3O9P
-
Molecular Weight: 501.40 g/mol
The key structural difference between Sofosbuvir and Impurity N lies in the ester group of the L-alaninate moiety. Sofosbuvir contains an isopropyl ester, while Impurity N possesses a methyl ester. This seemingly minor variation has significant implications for the impurity's formation and control during the manufacturing process.
Origin and Formation Pathways of this compound
This compound is a process-related impurity, meaning it is primarily formed during the synthesis of the active pharmaceutical ingredient (API) rather than as a degradation product. Its origin is directly linked to the phosphoramidate (B1195095) coupling step in the synthesis of Sofosbuvir.
The synthesis of Sofosbuvir typically involves the coupling of a protected nucleoside core with a chiral phosphoramidate reagent. This phosphoramidate reagent is synthesized from L-alanine, which is first esterified and then reacted to form the reactive phosphoryl chloride.
The formation of this compound can occur through two primary pathways:
Pathway 1: Presence of Methanol (B129727) as a Reagent or Impurity during Phosphoramidate Synthesis
If methanol is present during the esterification of L-alanine, methyl L-alaninate will be formed alongside the desired isopropyl L-alaninate. This methyl ester can then be carried through the subsequent steps to form the corresponding methyl phosphoramidate reagent. When this methyl phosphoramidate reagent is coupled with the Sofosbuvir nucleoside core, this compound is generated.
dot
Caption: Formation of Impurity N via methanol in phosphoramidate synthesis.
Pathway 2: Transesterification during the Coupling Reaction
Even if the correct isopropyl phosphoramidate reagent is used, the presence of methanol as a solvent or co-solvent during the coupling reaction with the nucleoside core can lead to a transesterification reaction. In this scenario, the isopropyl ester of the phosphoramidate reagent is replaced by a methyl group from the methanol, forming this compound in situ.
dot
Caption: Formation of Impurity N via transesterification during coupling.
Quantitative Data
The formation of this compound is highly dependent on the specific reaction conditions, particularly the concentration of methanol. While precise quantitative data from proprietary manufacturing processes is not publicly available, analytical methods have been developed to detect and quantify this impurity at low levels.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | [2] |
The linearity of detection for the methyl ester impurity has been established in the range of 0.5–7.5 ppm, with a correlation coefficient (r²) of 0.999.[2]
Experimental Protocols
Illustrative Synthetic Protocol with Potential for Impurity N Formation
The following is a generalized protocol for the phosphoramidate coupling step in Sofosbuvir synthesis, highlighting where Impurity N could be formed. This is for illustrative purposes and should be adapted based on specific laboratory conditions.
Materials:
-
Protected Sofosbuvir nucleoside core
-
(S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (phosphoramidate reagent)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
N-Methylimidazole (NMI)
-
Anhydrous methanol (potential source of impurity)
-
tert-Butylmagnesium chloride solution in THF
Procedure:
-
A solution of the protected Sofosbuvir nucleoside core in anhydrous THF is prepared in a flame-dried, inert atmosphere (e.g., argon or nitrogen) reactor.
-
The solution is cooled to a low temperature (e.g., -20°C to 0°C).
-
A solution of tert-butylmagnesium chloride in THF is added dropwise to the reaction mixture to activate the 5'-hydroxyl group of the nucleoside.
-
A solution of the phosphoramidate reagent in anhydrous THF is then added slowly to the reaction mixture. Note: If methanol is present as an impurity in the THF or if the phosphoramidate reagent was synthesized using methanol-containing reagents, this compound can be formed at this stage.
-
The reaction is stirred at low temperature for a specified period, and the progress is monitored by a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, the reaction is quenched with an appropriate reagent (e.g., aqueous ammonium (B1175870) chloride).
-
The crude product is extracted, and the organic layers are combined, dried, and concentrated under reduced pressure.
-
The crude mixture containing Sofosbuvir and any formed Impurity N is then purified using column chromatography or crystallization to isolate the desired product.
dot
References
Sofosbuvir impurity N CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sofosbuvir impurity N, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. This document details its chemical identity, analytical methodologies for its quantification, and a logical workflow for its characterization.
Chemical Identity and Properties
This compound, also known as Methoxy Sofosbuvir Impurity, is a process-related impurity and a diastereoisomer of Sofosbuvir. Accurate identification and control of this impurity are critical for ensuring the quality, safety, and efficacy of Sofosbuvir drug products.
| Parameter | Information |
| Chemical Name | (2S)-methyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate |
| Synonyms | Methoxy Sofosbuvir Impurity |
| CAS Number | 1394157-34-6[][2][3] |
| Molecular Formula | C20H25FN3O9P[][2][3] |
| Molecular Weight | 501.4 g/mol |
Analytical Methodology: Quantification of this compound
The quantification of this compound is typically achieved using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. While specific validated methods for this impurity are proprietary, a general method suitable for the separation of Sofosbuvir and its related substances can be adapted and validated for this purpose.
Representative Experimental Protocol: RP-HPLC
This protocol is a representative method based on published analytical procedures for Sofosbuvir and its impurities.[4][5] Method validation in accordance with ICH guidelines is required for implementation in a quality control setting.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or a powdered tablet equivalent in the mobile phase to obtain a final concentration within the linear range of the method.
-
Filter all solutions through a 0.45 µm nylon filter before injection.
Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method for quantifying related substances in Sofosbuvir.[4][5]
| Parameter | Typical Value |
| Linearity (µg/mL) | 0.1 - 1.5 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.03 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
Logical Workflow for Impurity Identification and Quantification
The following diagram illustrates a typical workflow for the identification and quantification of a known impurity such as this compound in a pharmaceutical setting.
Caption: Logical workflow for the analysis of this compound.
Signaling Pathways
As this compound is a process-related impurity and not an active pharmacological agent, there are no known signaling pathways associated with it. The primary focus for this substance is its detection and control to ensure the safety and purity of the final drug product.
References
Technical Guide: Physical and Chemical Properties of Sofosbuvir Impurity N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. The manufacturing process and storage of Sofosbuvir can lead to the formation of various impurities. This technical guide focuses on Sofosbuvir Impurity N, a known diastereoisomer of Sofosbuvir. Understanding the physical and chemical properties of this impurity is essential for developing robust analytical methods for its detection and control, thereby ensuring the quality of the final drug product.
Chemical Identity and Physical Properties
This compound is a diastereoisomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but a different spatial arrangement of atoms. This difference in stereochemistry can influence its physical, chemical, and pharmacological properties.
Table 1: Chemical Identity of this compound
| Parameter | Value | Reference |
| IUPAC Name | methyl (2S)-2-[[(S)-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
| Synonyms | (S)-methyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate; Methyl (2S)-2-[{[(S)-{[(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-4-fluoro-3-hydroxy-4-methyltetrahydro-2-furanyl]methoxy}(phenoxy)phosphoryl]amino}propanoate; Uridine, 2'-deoxy-2'-fluoro-5'-O-[(S)-[[(1S)-2-methoxy-1-methyl-2-oxoethyl]amino]phenoxyphosphinyl]-2'-methyl- | |
| CAS Number | 1394157-34-6 | |
| Molecular Formula | C₂₀H₂₅FN₃O₉P | |
| Molecular Weight | 513.4 g/mol |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Melting Point | Data not available in the searched literature. | |
| Boiling Point | Data not available in the searched literature. |
Spectroscopic and Chromatographic Data
Detailed spectroscopic data for this compound is not widely published. However, the characterization of Sofosbuvir and its other impurities is well-documented, employing a range of analytical techniques. These methods are directly applicable to the analysis of Impurity N.
Table 3: Analytical Techniques for the Characterization of Sofosbuvir Impurities
| Technique | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Sofosbuvir and its impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities based on their mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) | Detailed structural confirmation of isolated impurities. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the impurity. |
Experimental Protocols
The following sections detail generalized experimental protocols for the generation, separation, and characterization of Sofosbuvir impurities, which can be adapted for the specific study of Impurity N.
Forced Degradation Studies to Generate Impurities
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. Sofosbuvir has been shown to degrade under various stress conditions, leading to the formation of several impurities.[1][2]
1. Acid Hydrolysis:
-
Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 1N HCl (e.g., 5 mL) and reflux at 80°C for 10 hours.[1]
-
Neutralization: Cool the solution and neutralize with a suitable base (e.g., ammonium (B1175870) bicarbonate solution).[1]
-
Sample Preparation: Lyophilize the neutralized solution to obtain a solid residue, which can then be dissolved in a suitable solvent for analysis.[1]
2. Base Hydrolysis:
-
Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 0.5N NaOH (e.g., 5 mL) and heat at 60°C for 24 hours.[1]
-
Neutralization: Cool the solution and neutralize with a suitable acid (e.g., HCl solution).[1]
-
Sample Preparation: Evaporate the solvent to obtain a solid residue, which can then be dissolved in a suitable solvent for analysis.[1]
3. Oxidative Degradation:
-
Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 30% H₂O₂ (e.g., 5 mL) and heat at 80°C for two days.[1]
-
Sample Preparation: Evaporate the solvent to obtain a solid residue, which can then be dissolved in a suitable solvent for analysis.[1]
Chromatographic Separation and Analysis
A stability-indicating HPLC method is crucial for separating the parent drug from its impurities.
Table 4: Example HPLC Method for Sofosbuvir and Impurities
| Parameter | Condition | Reference |
| Column | X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm) | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | Acetonitrile (B52724) | [1] |
| Gradient Elution | A time-based gradient from 10% to 90% Mobile Phase B | [1] |
| Flow Rate | 0.6 mL/min | [1] |
| Column Temperature | 35°C | [1] |
| Detection Wavelength | 260 nm | [1] |
Isolation and Structural Elucidation
For definitive identification, impurities need to be isolated and characterized using spectroscopic techniques.
1. Isolation:
-
Technique: Preparative HPLC is commonly used for the isolation of impurities from the reaction mixture.[1]
-
Column: A preparative C18 column (e.g., Xtimate C18 (250 x 20 mm, 5 µm)) is suitable for this purpose.[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile can be employed.[1]
2. Structural Characterization:
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which helps in determining the elemental composition of the impurity.[1]
-
NMR Spectroscopy: A full suite of NMR experiments (¹H, ¹³C, ³¹P, ¹⁹F, COSY, HSQC, HMBC) is necessary to unambiguously determine the structure and stereochemistry of the impurity.[1]
Degradation Pathway of Sofosbuvir
The degradation of Sofosbuvir under stress conditions involves several chemical transformations. A simplified representation of these pathways is illustrated below.
Caption: Simplified degradation pathways of Sofosbuvir under stress conditions.
Experimental Workflow
The overall process for the identification and characterization of this compound follows a logical sequence of steps.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a summary of the known physical and chemical properties of this compound and outlines the experimental methodologies required for its comprehensive characterization. While specific quantitative data for this impurity remains limited in publicly available literature, the established analytical protocols for Sofosbuvir and its other impurities provide a robust framework for its study. A thorough understanding and control of impurities like this compound are paramount for ensuring the quality, safety, and efficacy of Sofosbuvir drug products. for ensuring the quality, safety, and efficacy of Sofosbuvir drug products.
References
Understanding the Diastereoisomeric Relationship of Sofosbuvir Impurity N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the diastereoisomeric relationship of a critical impurity in the synthesis of Sofosbuvir (B1194449), designated as Sofosbuvir Impurity N. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that is metabolized to its active form. The stereochemistry of the molecule, particularly at the phosphorus center, is crucial for its therapeutic efficacy. This document details the nature of this impurity, methods for its identification and separation, and the underlying chemical principles.
The Diastereoisomeric Nature of Sofosbuvir and Impurity N
Sofosbuvir is the (Sp)-diastereomer of isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate. During its synthesis, a significant process-related impurity is formed, which is the (Rp)-diastereomer at the phosphorus center.[1][2] This diastereomer is often referred to as Sofosbuvir Impurity C or the (Rp)-isomer of Sofosbuvir and is highly likely to be the same as this compound.[3] The difference in the spatial arrangement of the substituents around the chiral phosphorus atom leads to two diastereomers with distinct physical and chemical properties.
The presence of the (Rp)-diastereomer is a critical quality attribute to control in the manufacturing of Sofosbuvir, as the biological activity resides predominantly in the (Sp)-isomer.[4] Therefore, robust analytical methods are required to separate and quantify this impurity to ensure the safety and efficacy of the final drug product.
Structural Elucidation and Characterization
The structural confirmation of Sofosbuvir and its diastereomeric impurity, Impurity N ((Rp)-isomer), relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are powerful tools for elucidating the structure and stereochemistry of Sofosbuvir and its impurities.[5][6][7] The chemical shift of the phosphorus atom in 31P NMR is particularly sensitive to the stereochemistry at the phosphorus center, allowing for the differentiation of the (Sp) and (Rp) diastereomers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of Sofosbuvir and its impurities.[5] Fragmentation patterns can also provide valuable structural information.
-
Chiral Chromatography: The most definitive method for separating and identifying diastereomers is chiral chromatography, typically High-Performance Liquid Chromatography (HPLC).[1][8][9] By using a chiral stationary phase, the two diastereomers interact differently with the column, leading to their separation and allowing for their individual quantification.
Quantitative Analysis
| Parameter | Sofosbuvir ((Sp)-isomer) | This compound ((Rp)-isomer) | Method | Reference |
| Retention Time (min) | ~15.2 | ~17.8 | Chiral HPLC | [1][8] |
| Relative Retention Time | 1.00 | ~1.17 | Chiral HPLC | [1][8] |
| Purity (%) | >99.5 | Varies (controlled impurity) | HPLC | [10][11][12] |
| Limit of Detection (LOD) | - | Typically <0.05% | HPLC | [10][11] |
| Limit of Quantification (LOQ) | - | Typically <0.15% | HPLC | [10][11] |
Experimental Protocols
The following is a representative experimental protocol for the separation and quantification of Sofosbuvir and its diastereomeric impurity, Impurity N, using chiral HPLC. This protocol is a composite based on methods described in the scientific literature.[1][8][10][11][12][13]
Objective: To separate and quantify the (Sp) (Sofosbuvir) and (Rp) (Impurity N) diastereomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
Reagents and Materials:
-
Sofosbuvir reference standard
-
This compound ((Rp)-isomer) reference standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropyl alcohol (IPA)
-
HPLC grade Ethanol
Chromatographic Conditions:
-
Column: Chiralpak IA (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-Hexane, Isopropyl alcohol, and Ethanol in a ratio of approximately 80:10:10 (v/v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare individual standard solutions of Sofosbuvir and this compound in the mobile phase at a concentration of approximately 0.1 mg/mL. Prepare a mixed standard solution containing both diastereomers.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Sofosbuvir in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
System Suitability: Inject the mixed standard solution to verify the resolution between the two diastereomer peaks. The resolution should be greater than 1.5.
-
Quantification: Calculate the amount of this compound in the sample by comparing its peak area to that of the corresponding reference standard.
Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Diastereoisomeric relationship between Sofosbuvir and Impurity N.
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified metabolic activation pathway of Sofosbuvir.
References
- 1. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Sofosbuvir impurity C [smolecule.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Sofosbuvir (R)-Phosphate (RP-Isomer Of Sofosbuvir) - CAS - 1190308-01-0 | Axios Research [axios-research.com]
- 7. RP-Isomer of Sofosbuvir | 1190308-01-0 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Sofosbuvir Impurity 124 - CAS - 130954-03-9 | Axios Research [axios-research.com]
- 10. d-nb.info [d-nb.info]
- 11. jptcp.com [jptcp.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. verjournal.com [verjournal.com]
Navigating the Pharmacopeial Landscape for Sofosbuvir and Its Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for the direct-acting antiviral agent Sofosbuvir (B1194449) and its impurities. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex information, this document serves as an essential resource for professionals engaged in the development, manufacturing, and quality control of this critical medication.
Introduction to Sofosbuvir and its Pharmacopeial Significance
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analogue inhibitor of the HCV NS5B RNA-dependent RNA polymerase, it effectively halts viral replication.[1][2][3][4] Given its widespread use, ensuring the quality, purity, and safety of Sofosbuvir is of paramount importance. Global pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), establish rigorous standards to control the levels of impurities in the active pharmaceutical ingredient (API) and finished drug products.
This guide delves into these standards, providing a consolidated reference for the analytical procedures and acceptance criteria that govern the control of Sofosbuvir-related impurities.
Mechanism of Action: A Prodrug's Journey to Viral Inhibition
Sofosbuvir is administered as a prodrug, which undergoes intracellular metabolism to its pharmacologically active form, GS-461203 (a uridine (B1682114) analog triphosphate).[2][5] This metabolic activation is a multi-step process crucial for its antiviral efficacy.
The following diagram illustrates the activation pathway of Sofosbuvir:
Pharmacopeial Standards for Sofosbuvir Impurities
The major pharmacopoeias outline the requirements for the control of related substances in Sofosbuvir. These impurities can originate from the manufacturing process, degradation of the drug substance, or interactions with excipients. The acceptance criteria for these impurities are established based on safety and efficacy considerations.
While the full, official monographs from the USP, EP, and BP are proprietary and not publicly available in their entirety without a subscription, information from various sources, including draft monographs and publications from regulatory bodies, allows for the compilation of a representative list of specified impurities and general acceptance criteria.
Table 1: Commonly Specified Impurities of Sofosbuvir
| Impurity Name | Typical Pharmacopoeial Designation | Structure (if available) |
| (2’R)-2’-deoxy-2’-fluoro-2’-C-methyluridine | Sofosbuvir Impurity | C10H13FN2O5 |
| PSI-7976 | Diastereomeric Impurity | C22H29FN3O9P |
| Sofosbuvir Impurity C | Process-related Impurity | C22H29FN3O9P |
| GS-566500 | Process-related Impurity | Not specified |
| PSI 7411 | Process-related Impurity | Not specified |
Note: This table is a compilation from various sources and may not represent the complete and official list from any single pharmacopoeia. Researchers should always refer to the current, official pharmacopoeial text for definitive information.
Table 2: General Acceptance Criteria for Impurities in Sofosbuvir (Illustrative)
| Impurity | Typical Limit (as % of Sofosbuvir) |
| Each Specified Impurity | Not more than 0.15% |
| Each Unspecified Impurity | Not more than 0.10% |
| Total Impurities | Not more than 0.5% |
Disclaimer: These limits are illustrative and based on general principles of impurity control in pharmaceuticals. The actual limits specified in the USP, EP, and BP monographs for Sofosbuvir may differ. It is mandatory to consult the official and current versions of the respective pharmacopoeias for compliance.
Experimental Protocols for Impurity Determination
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique specified in pharmacopoeias for the separation and quantification of Sofosbuvir and its related substances.[6][7][8][9] The methods are designed to be stability-indicating, meaning they can resolve the active ingredient from its degradation products and process-related impurities.
Representative HPLC Method for Related Substances
The following is a representative HPLC protocol synthesized from various published methods and general pharmacopoeial guidelines for chromatographic separation.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or diluted acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient program is designed to achieve optimal separation of all specified and potential impurities.
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV at approximately 260 nm
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
Solution Preparation:
-
Standard Solution: A solution of known concentration of Sofosbuvir reference standard.
-
Test Solution: A solution of the Sofosbuvir drug substance or a crushed tablet powder extract of a specified concentration.
-
Resolution Solution: A solution containing Sofosbuvir and known impurities to demonstrate the system's ability to separate the components (system suitability).
System Suitability Requirements:
Pharmacopoeial methods include system suitability tests to ensure the chromatographic system is performing adequately. Typical parameters include:
-
Resolution: The resolution between the peak due to Sofosbuvir and the peak due to the closest eluting impurity must be greater than a specified value (e.g., >1.5).
-
Tailing Factor: The tailing factor for the Sofosbuvir peak should be within a specified range (e.g., 0.8 to 1.5).
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should not be more than a specified percentage (e.g., <2.0%).
The following diagram illustrates a typical experimental workflow for the analysis of Sofosbuvir impurities.
Logical Relationship of Pharmacopeial Standards
The standards set forth by the USP, EP, and BP are generally harmonized, although minor differences may exist. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines (such as ICH Q3A for impurities in new drug substances) that form the basis for many of the requirements in these pharmacopoeias.
The following diagram illustrates the relationship between these regulatory and pharmacopeial bodies.
Conclusion
The control of impurities in Sofosbuvir is a critical aspect of ensuring its quality and safety. The standards established by the major pharmacopoeias provide a robust framework for manufacturers and regulatory bodies. This guide has provided a consolidated overview of these standards, including the mechanism of action of Sofosbuvir, a summary of impurity acceptance criteria, and detailed experimental protocols. It is imperative for all stakeholders in the pharmaceutical industry to adhere to the current official pharmacopeial monographs to guarantee the integrity of this vital antiviral medication. For definitive and detailed compliance information, direct consultation of the latest editions of the relevant pharmacopoeias is essential.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. policycommons.net [policycommons.net]
- 7. d-nb.info [d-nb.info]
- 8. Validated RP-HPLC method for sofosbuvir and ledipasvir in tablets. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
A Comprehensive Review of Sofosbuvir Degradation Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed review of the known degradation products of Sofosbuvir (B1194449), a direct-acting antiviral agent crucial in the treatment of Hepatitis C. Understanding the degradation pathways and products of Sofosbuvir is paramount for ensuring its quality, safety, and efficacy. This document summarizes quantitative data from forced degradation studies, outlines experimental protocols, and visualizes key metabolic and degradation pathways.
Introduction to Sofosbuvir Stability
Sofosbuvir is a nucleotide analog prodrug that, upon metabolic activation, inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2][3] Forced degradation studies are integral to drug development and quality control, providing insights into a drug's stability, degradation mechanisms, and potential impurities.[4] These studies typically involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Metabolic Activation Pathway of Sofosbuvir
Before delving into its degradation products, it is essential to understand the metabolic activation pathway of Sofosbuvir, as this process involves enzymatic transformations that are distinct from chemical degradation. Sofosbuvir is a prodrug that is converted in the liver to its pharmacologically active triphosphate form, GS-461203.[1][3][8] This multi-step process begins with the hydrolysis of the carboxylate ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[8][9] This is followed by the cleavage of the phosphoramidate (B1195095) bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), which is then followed by phosphorylation steps to yield the active triphosphate analog.[8][9] Dephosphorylation of the active form leads to the formation of the inactive nucleoside metabolite GS-331007.[1][8][9]
Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.
Forced Degradation Studies and Identified Degradation Products
Forced degradation studies have revealed that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it generally exhibits stability under thermal and photolytic stress.[5][6][10][11]
Summary of Degradation under Various Stress Conditions
The following table summarizes the quantitative data on Sofosbuvir degradation under different stress conditions as reported in various studies.
| Stress Condition | Reagents and Conditions | Degradation (%) | Identified Degradation Products (DPs) with m/z | Reference |
| Acid Hydrolysis | 1N HCl, 80°C, 10 hours (reflux) | 8.66% | - | [5] |
| 0.1N HCl, 70°C, 6 hours | 23% | DP I (m/z 488) | [6][10] | |
| - | 26% | - | [12] | |
| Base Hydrolysis | 0.5N NaOH, 60°C, 24 hours | 45.97% | Degradation Product of 28.80% and 17.17% | [5] |
| 0.1N NaOH, 70°C, 10 hours | 50% | DP II (m/z 393.3) | [6][10] | |
| Oxidative Degradation | 30% H₂O₂, 80°C, 2 days | 0.79% | - | [5] |
| 3% H₂O₂, Room temp., 7 days | 19.02% | DP III (m/z 393) | [6][10] | |
| 6% H₂O₂, Room temp., 10 days | 11% | - | [11] | |
| Ce(IV) in H₂SO₄, 100°C | - | Product fragments at m/z 378, 286, 270, 178, 137, 97 | [4] | |
| Thermal Degradation | 50°C, 21 days | No degradation | - | [6] |
| - | Stable | - | [5][11] | |
| Photolytic Degradation | Exposure to 254 nm for 24 hours | No degradation | - | [5] |
| Sunlight, 21 days | No degradation | - | [6] |
Key Identified Degradation Products
Several degradation products of Sofosbuvir have been identified and characterized using techniques like LC-MS/MS.
-
DP I (m/z 488): Observed under acidic and alkaline conditions, this degradation product is suggested to be formed by the removal of the isopropyl group from the phosphoramidate moiety.[6][10]
-
DP III (m/z 393): An oxidative degradation product formed in the presence of hydrogen peroxide, potentially due to the formation of an amine oxide from tertiary amines.[6][10]
-
Base Degradation Product-B (m/z 412.0900): Isolated and characterized with a molecular formula of C₁₃H₂₀FN₃O₉P.[5]
-
Oxidative Degradation Fragments: Mass spectrometry of the product from oxidation with Ce(IV) showed fragments with m/z values of 378, 286, 270, 178, 137, and 97.[4]
Proposed Degradation Pathways
Based on the identified degradation products, a general degradation pathway for Sofosbuvir under stress conditions can be proposed. The primary sites of degradation appear to be the phosphoramidate and the ester functionalities, which are susceptible to hydrolysis.
Caption: Proposed degradation pathways of Sofosbuvir under stress conditions.
Experimental Protocols for Forced Degradation Studies
The following are generalized experimental protocols for conducting forced degradation studies on Sofosbuvir, synthesized from various research articles.
General Sample Preparation
A stock solution of Sofosbuvir (e.g., 1 mg/mL) is typically prepared by dissolving the drug in a suitable solvent like methanol.[6] Aliquots of this stock solution are then used for the different stress studies.
Acid Degradation
-
Procedure: An aliquot of the Sofosbuvir stock solution is mixed with an equal volume of an acid solution (e.g., 0.1N HCl or 1N HCl).[5][6]
-
Conditions: The mixture is then refluxed at a specific temperature (e.g., 70°C or 80°C) for a defined period (e.g., 6 to 10 hours).[5][6]
-
Neutralization: After the stress period, the solution is cooled to room temperature and neutralized with a suitable base (e.g., 0.1N NaOH or ammonium (B1175870) bicarbonate).[5][6]
-
Analysis: The resulting solution is diluted with the mobile phase to a final concentration (e.g., 50 µg/mL) and analyzed by HPLC.[6]
Base Degradation
-
Procedure: A portion of the Sofosbuvir stock solution is treated with a basic solution (e.g., 0.1N NaOH or 0.5N NaOH).[5][6]
-
Conditions: The solution is heated (e.g., at 60°C or 70°C) for a specified duration (e.g., 10 to 24 hours).[5][6]
-
Neutralization: Following the incubation, the solution is cooled and neutralized with an appropriate acid (e.g., 0.1N HCl).[5][6]
-
Analysis: The neutralized sample is diluted to the desired concentration and injected into the HPLC system.[6]
Oxidative Degradation
-
Procedure: Sofosbuvir solution is exposed to an oxidizing agent, typically hydrogen peroxide (e.g., 3% or 30% H₂O₂).[5][6]
-
Conditions: The reaction is carried out at room temperature or elevated temperature (e.g., 80°C) for a period ranging from several hours to several days.[5][6] In some studies, a stronger oxidizing agent like cerium (IV) in sulfuric acid is used at 100°C.[4]
-
Quenching: If necessary, excess oxidizing agent is removed (e.g., by heating a solution containing H₂O₂).[6]
-
Analysis: The sample is then diluted and analyzed by HPLC.[6]
Thermal Degradation
-
Procedure: A solid sample of Sofosbuvir or a solution is exposed to elevated temperatures (e.g., 50°C).[6]
-
Conditions: The exposure is maintained for an extended period, such as 21 days.[6]
-
Analysis: The sample is then prepared in a suitable solvent and analyzed by HPLC.[6]
Photolytic Degradation
-
Procedure: A solid or solution sample of Sofosbuvir is exposed to a light source.
-
Conditions: This can be natural sunlight for a period like 21 days or a UV lamp at a specific wavelength (e.g., 254 nm) for 24 hours.[5][6]
-
Analysis: After exposure, the sample is dissolved and diluted for HPLC analysis.[6]
Experimental Workflow
The general workflow for conducting and analyzing forced degradation studies of Sofosbuvir is depicted in the following diagram.
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. Sofosbuvir: A New Oral Once-Daily Agent for The Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Critical Role of Sofosbuvir Impurity N in Drug Stability: A Technical Guide
Introduction: Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that requires stringent quality control to ensure its efficacy and safety. Like all pharmaceutical compounds, Sofosbuvir is susceptible to degradation under various environmental conditions, leading to the formation of impurities. Understanding the profile and impact of these impurities is paramount in drug development, formulation, and stability testing. This technical guide provides an in-depth analysis of "Sofosbuvir Impurity N," a designation herein used to represent the primary alkaline hydrolysis degradation product of Sofosbuvir. This impurity is a critical marker for the stability of Sofosbuvir, and its control is essential for maintaining the drug's quality. This document is intended for researchers, scientists, and drug development professionals.
The Chemical Identity and Formation of this compound
This compound, for the purpose of this guide, is identified as (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid. It is formed through the hydrolysis of the isopropyl ester group of the L-alanine moiety in the Sofosbuvir molecule under alkaline conditions. This transformation is a key degradation pathway and is often observed during forced degradation studies.
Impact of this compound on Drug Stability
The presence of this compound is a direct indicator of the degradation of the active pharmaceutical ingredient (API). Its formation leads to a decrease in the potency of the drug product and can potentially introduce components with unknown toxicological profiles. Therefore, monitoring and controlling the levels of this impurity are critical throughout the drug's lifecycle, from manufacturing to storage.
Quantitative Analysis of Sofosbuvir Degradation
Forced degradation studies are instrumental in understanding the stability of Sofosbuvir. The following tables summarize the quantitative data from such studies, highlighting the conditions under which Sofosbuvir degrades and forms Impurity N.
Table 1: Summary of Forced Degradation Studies on Sofosbuvir
| Stress Condition | Reagent/Parameters | Duration | Sofosbuvir Degradation (%) | Key Degradation Products (m/z) | Reference |
| Acid Hydrolysis | 0.1 N HCl at 70°C | 6 hours | 23% | DP I (m/z 488) | [1] |
| Acid Hydrolysis | 1 N HCl at 80°C | 10 hours | 8.66% | Acid Degradation Impurity (m/z 416.08) | [2] |
| Alkaline Hydrolysis | 0.1 N NaOH at 70°C | 10 hours | 50% | DP II (m/z 393.3) | [1] |
| Alkaline Hydrolysis | 0.5 N NaOH at 60°C | 24 hours | 45.97% | Base Degradation Impurity A (m/z 453.13), Base Degradation Impurity B (m/z 411.08) | [2] |
| Oxidative | 3% H₂O₂ | 7 days | 19.02% | DP III (m/z 393) | [1] |
| Oxidative | 30% H₂O₂ at 80°C | 2 days | 0.79% | Oxidative Degradation Product (m/z 527.15) | [2] |
| Thermal | 50°C | 21 days | No degradation | - | [1] |
| Photolytic | Sunlight | 21 days | No degradation | - | [1] |
| Neutral Hydrolysis | Water | - | Stable | - |
Note: DP refers to Degradation Product. The m/z values are indicative of the molecular ions observed in mass spectrometry.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. The following are protocols for key experiments related to the formation of this compound.
Protocol 1: Alkaline Forced Degradation Study
Objective: To induce and characterize the degradation of Sofosbuvir under alkaline conditions.
Materials:
-
Sofosbuvir reference standard
-
Sodium Hydroxide (NaOH), 0.1 N solution
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), 0.1 N solution (for neutralization)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Reflux condenser
-
Water bath or heating mantle
Procedure:
-
Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
-
Dissolve the Sofosbuvir in 50 mL of methanol with the aid of sonication for 20 minutes.
-
Add 10 mL of 0.1 N NaOH solution to the flask.
-
Reflux the solution at 70°C for 10 hours.[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute the solution to the mark with methanol to obtain a final concentration of 1 mg/mL.
-
Further dilute an aliquot of this solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).[1]
-
Inject the prepared sample into the HPLC-UV/MS system for analysis.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of Sofosbuvir from its degradation products, including Impurity N.
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[3]
-
Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A common isocratic mobile phase is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Prepare a standard stock solution of Sofosbuvir (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a working standard solution by diluting the stock solution with the mobile phase to a concentration within the linear range of the method (e.g., 10-50 µg/mL).
-
Prepare the test sample from the forced degradation study by diluting it with the mobile phase to a concentration comparable to the working standard.
Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate that there is no interference from excipients or other degradation products at the retention time of Sofosbuvir and Impurity N.
-
Linearity: Analyze a series of at least five concentrations of the standard solution to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of Sofosbuvir into a placebo mixture at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.
Visualizing Degradation Pathways and Workflows
Graphical representations are invaluable for understanding complex processes. The following diagrams, created using the DOT language, illustrate the degradation pathway of Sofosbuvir to Impurity N and a typical experimental workflow.
Degradation Pathway of Sofosbuvir to Impurity N
Caption: Degradation of Sofosbuvir to Impurity N via alkaline hydrolysis.
Experimental Workflow for Stability Indicating Assay
Caption: A typical workflow for conducting a forced degradation study of Sofosbuvir.
Conclusion
The stability of Sofosbuvir is a critical quality attribute that directly impacts its safety and efficacy. This compound, the primary product of alkaline hydrolysis, serves as a key marker for the degradation of the drug. A thorough understanding of its formation, coupled with robust, validated analytical methods for its detection and quantification, is essential for ensuring the quality of Sofosbuvir-containing drug products. The information and protocols provided in this technical guide are intended to support the efforts of researchers and drug development professionals in maintaining the high standards required for this vital medication.
References
Methodological & Application
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Detection of Sofosbuvir Impurity N
An application note and protocol for a validated stability-indicating RP-HPLC method for the detection of Sofosbuvir and its related impurities is detailed below. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Sofosbuvir.
Abstract
This application note describes a simple, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Sofosbuvir and the detection of its related substances, exemplified here as Impurity N. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase, with UV detection at 260 nm. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, precision, accuracy, and specificity. Forced degradation studies confirmed the stability-indicating nature of the method, showing effective separation of the main drug from its degradation products. This method is suitable for routine quality control analysis of Sofosbuvir in bulk drug and pharmaceutical dosage forms.
1. Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1] The purity and quality of the active pharmaceutical ingredient (API) are critical for the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[2] Therefore, a validated, stability-indicating analytical method is required to separate and quantify Sofosbuvir and its potential impurities.
This document provides a detailed protocol for a stability-indicating RP-HPLC method for the analysis of Sofosbuvir and a representative process-related impurity, referred to here as "Impurity N" (e.g., a phosphoryl impurity).[3][4] The method is designed to be robust and suitable for routine quality control environments.
2. Experimental Protocols
2.1 Instrumentation and Materials
-
Instrumentation : HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector, and a data acquisition system (e.g., Agilent 1200 series or equivalent).[5]
-
Column : Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.[3][4]
-
Reagents :
-
Sofosbuvir Reference Standard (RS)
-
Sofosbuvir Impurity N Reference Standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (AR grade)
-
Water (HPLC grade)
-
-
Glassware : Calibrated volumetric flasks, pipettes, and autosampler vials.
2.2 Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 0.1% TFA in Water : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Mode | Isocratic |
2.3 Preparation of Solutions
-
Diluent : Mobile phase (0.1% TFA in Water : Acetonitrile, 50:50) is used as the diluent.
-
Standard Stock Solution (Sofosbuvir) : Accurately weigh and transfer about 40 mg of Sofosbuvir RS into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and make up to the volume with diluent to obtain a concentration of 400 µg/mL.
-
Standard Stock Solution (Impurity N) : Accurately weigh and transfer about 20 mg of Impurity N RS into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and make up to the volume with diluent to obtain a concentration of 200 µg/mL.
-
Working Standard Solution : Prepare a mixed working standard by transferring appropriate aliquots from the stock solutions into a volumetric flask and diluting with the diluent to achieve a final concentration of approximately 320-480 µg/mL for Sofosbuvir and 10-30 µg/mL for Impurity N.[3][4]
-
Sample Preparation (for Tablets) : Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug. Cool the solution to room temperature and dilute to the mark with diluent. Filter the solution through a 0.45 µm nylon syringe filter. Further dilute an aliquot of the filtered solution to achieve a final concentration within the linearity range.[5]
3. Method Validation and Results
The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
3.1 Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Sofosbuvir was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[6][7] The drug showed significant degradation under acidic, basic, and oxidative conditions, while it was relatively stable under thermal and photolytic stress.[6][7][8] The degradation products were well-resolved from the main Sofosbuvir peak, confirming the method's specificity.
3.2 Linearity
The linearity of the method was evaluated by analyzing a series of dilutions of Sofosbuvir and Impurity N at different concentrations. The calibration curves showed a good linear relationship between peak area and concentration.[3][4]
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| Sofosbuvir | 160 - 480 | > 0.999 |
| Impurity N | 10 - 30 | > 0.999 |
3.3 LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio. The results indicate the method is highly sensitive.[3][4]
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Sofosbuvir | 0.04 | 0.125 |
| Impurity N | 0.12 | 0.375 |
3.4 Accuracy (% Recovery)
Accuracy was determined by spiking a known amount of Sofosbuvir and Impurity N into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery for each analyte was within the acceptable range.[4]
| Analyte | Spiked Level | Mean % Recovery |
| Sofosbuvir | 80%, 100%, 120% | 99.0% - 102.0% |
| Impurity N | 80%, 100%, 120% | 95.0% - 105.0% |
3.5 Precision
The precision of the method was evaluated by performing replicate injections of the standard solution (system precision) and analyzing multiple preparations of the same sample (method precision). The relative standard deviation (%RSD) for peak areas and assay results was well within the acceptance criteria of <2%.
4. Visualizations
Analytical Method Development and Validation Workflow
Caption: Workflow for analytical method development and validation.
The developed RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating for the determination of Sofosbuvir and the detection of Impurity N in bulk and pharmaceutical dosage forms. The method validation was successful and met the criteria set by the ICH guidelines. The short run time and simple mobile phase composition make this method cost-effective and suitable for high-throughput analysis in a quality control setting.
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. jmpas.com [jmpas.com]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. archives.ijper.org [archives.ijper.org]
- 8. mdpi.com [mdpi.com]
Application Note: Quantification of Sofosbuvir Impurity N using a Stability-Indicating HPLC-UV Method
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. Regulatory agencies require stringent control and monitoring of these impurities. Sofosbuvir impurity N is a diastereoisomer of Sofosbuvir[1]. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the accurate quantification of this compound in bulk drug substances. The method is stability-indicating, as demonstrated through forced degradation studies, ensuring that the analyte peak is free from interference from potential degradants.
Materials and Methods
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonication bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chemicals and Reagents:
-
Sofosbuvir reference standard
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Purified water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[2][3] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in waterB: AcetonitrileGradient: 50:50 (v/v)[2][3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm[2][3][5] |
| Run Time | Approximately 15 minutes |
Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) was used as the diluent.
-
Standard Stock Solution of Sofosbuvir: Accurately weigh and transfer about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Standard Stock Solution of this compound: Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Working Standard Solution: Prepare a working standard solution containing a known concentration of this compound (e.g., 1.0 µg/mL) by appropriate dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh and transfer about 25 mg of the Sofosbuvir sample into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Results and Discussion
Method Validation Summary:
The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (µg/mL) | Linear in the range of 0.1 - 5.0 µg/mL for Impurity N. |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from Sofosbuvir, placebo, or degradation products at the retention time of Impurity N. |
Forced Degradation Studies:
Forced degradation studies were performed on Sofosbuvir to demonstrate the stability-indicating nature of the method. Sofosbuvir showed significant degradation under acidic, basic, and oxidative stress conditions, while it was found to be relatively stable under thermal and photolytic conditions[5][6][7]. The degradation products did not interfere with the peak of this compound, confirming the specificity of the method.
Protocol
-
System Preparation:
-
Set up the HPLC system with the specified chromatographic conditions.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard Preparation:
-
Prepare the standard stock solutions and working standard solution of this compound as described in the "Preparation of Solutions" section.
-
-
Sample Preparation:
-
Prepare the sample solution as described in the "Preparation of Solutions" section.
-
-
Chromatographic Analysis:
-
Inject the diluent (as a blank) to ensure no carryover or contamination.
-
Inject the working standard solution in replicate (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peaks for Sofosbuvir and this compound based on their retention times from the standard chromatogram.
-
Integrate the peak area of this compound in the sample chromatogram.
-
Calculate the percentage of this compound in the sample using the following formula:
Where:
-
Area_impurity_sample is the peak area of Impurity N in the sample.
-
Area_standard is the average peak area of Impurity N in the working standard solution.
-
Conc_standard is the concentration of Impurity N in the working standard solution (µg/mL).
-
Conc_sample is the concentration of the Sofosbuvir sample solution (µg/mL).
-
Logical Relationship of Method Development
Caption: Logical flow from objective to validated method for this compound analysis.
Conclusion
The described HPLC-UV method provides a reliable and accurate means for the quantification of this compound in bulk drug substance. The method is specific, linear, accurate, and precise, meeting all the requirements for routine quality control analysis. The stability-indicating nature of the assay ensures that the results are not affected by the presence of degradation products.
References
- 1. cenmed.com [cenmed.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. mdpi.com [mdpi.com]
Application Note: High-Throughput LC-MS/MS Protocol for the Identification and Quantification of Sofosbuvir Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of key impurities of Sofosbuvir, a critical direct-acting antiviral agent. The protocol is designed for the analysis of both bulk drug substance and pharmaceutical formulations, providing a comprehensive workflow from sample preparation to data analysis. This method is crucial for quality control, stability testing, and ensuring the safety and efficacy of Sofosbuvir-containing products.
Introduction
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, the presence of impurities, arising from the manufacturing process or degradation, must be carefully monitored to ensure product quality and patient safety. This protocol outlines a selective and sensitive LC-MS/MS method for the separation, identification, and quantification of Sofosbuvir and its potential impurities. The method utilizes reverse-phase chromatography for separation and a triple quadrupole mass spectrometer for detection, offering high specificity and low detection limits.
Experimental Protocol
Materials and Reagents
-
Sofosbuvir reference standard and impurity standards (if available)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
Sample Preparation
For Bulk Drug Substance:
-
Accurately weigh and dissolve the Sofosbuvir bulk drug substance in a 50:50 (v/v) mixture of acetonitrile and water to achieve a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the same diluent to a final working concentration of 50 µg/mL for analysis.[1]
For Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to one tablet's nominal Sofosbuvir content into a volumetric flask.
-
Add a 50:50 (v/v) mixture of acetonitrile and water to about 70% of the flask's volume.
-
Sonicate for 20 minutes to ensure complete dissolution of the active ingredient.[1]
-
Bring the solution to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter to remove excipients.
-
Dilute the filtered solution to a final concentration of approximately 50 µg/mL with the diluent.
Liquid Chromatography Conditions
-
Column: A C18 analytical column (e.g., 4.6 mm x 50 mm, 5 µm) is commonly used.[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.6 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 35 °C.
-
Gradient Elution: A gradient elution is recommended to ensure the separation of Sofosbuvir from its potential impurities.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.5 | 35 |
| 6.5 | 90 |
| 8.0 | 90 |
| 8.1 | 10 |
| 10.0 | 10 |
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 500 °C.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following MRM transitions can be used for the identification of Sofosbuvir and its known degradation products.[1][2][3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sofosbuvir | 530.4 | 243.2 |
| Degradation Product I (Acid Hydrolysis) | 488.0 | - |
| Degradation Product II (Base Hydrolysis) | 393.3 | - |
| Degradation Product III (Oxidative) | 393.0 | - |
Note: Product ions for impurities should be determined by infusing the impurity standards or by analyzing the stressed samples and selecting the most abundant and specific product ions.
Data Presentation
Quantitative Analysis
For quantitative analysis of impurities, a calibration curve should be prepared using the respective impurity reference standards. The method should be validated according to ICH guidelines for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[4][5]
Table 1: Example Linearity and Sensitivity Data for Sofosbuvir and a Process-Related Impurity.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Sofosbuvir | 160 - 480 | >0.999 | 0.04 | 0.125 |
| Phosphoryl Impurity | 10 - 30 | >0.999 | 0.12 | 0.375 |
Data adapted from a representative HPLC-UV method for a process-related impurity.[4][5]
Table 2: Summary of Known Degradation Products of Sofosbuvir from Forced Degradation Studies.
| Stress Condition | Degradation Product | Retention Time (Rt) (min) | Observed m/z |
| Acidic (0.1N HCl) | DP I | 4.2 | 488.0 |
| Alkaline (0.1N NaOH) | DP II | 3.6 | 393.3 |
| Oxidative (3% H₂O₂) | DP III | 3.2 | 393.0 |
Data derived from forced degradation studies.[1][3]
Visualization
Experimental Workflow
The overall workflow for the identification of Sofosbuvir impurities is depicted in the following diagram.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
Application Note: Forced Degradation Studies of Sofosbuvir for Impurity Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. To ensure the quality, safety, and efficacy of the drug product, it is crucial to identify potential impurities and degradation products that may form during manufacturing, storage, or administration. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential for this purpose. These studies involve subjecting the drug substance to various stress conditions to accelerate its degradation and facilitate the identification of potential degradation products. This application note provides a detailed protocol for conducting forced degradation studies on Sofosbuvir and identifying its impurities.
Core Principles
Forced degradation studies help in understanding the intrinsic stability of a drug molecule and developing stability-indicating analytical methods. The common stress conditions applied are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2] By analyzing the degradation products formed under these conditions, a comprehensive impurity profile can be established.
Experimental Protocols
1. Materials and Reagents
-
Sofosbuvir pure drug substance
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 0.5 N solutions[3][4]
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)[3]
-
Formic acid (AR grade)[3]
-
Water (Milli-Q or equivalent)
-
Ammonium bicarbonate[4]
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV or Photodiode Array (PDA) detector[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for impurity identification[3][6]
-
pH meter
-
Water bath[1]
-
Hot air oven
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Sofosbuvir Stock Solution
Prepare a stock solution of Sofosbuvir at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.[3] This stock solution will be used for the different stress studies.
4. Forced Degradation Procedures
The following protocols are based on established methods for the forced degradation of Sofosbuvir.[3][4]
4.1 Acidic Degradation
-
To a suitable volume of Sofosbuvir stock solution, add an equal volume of 0.1 N HCl.[3]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N NaOH.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.[3]
4.2 Basic Degradation
-
To a suitable volume of Sofosbuvir stock solution, add an equal volume of 0.1 N NaOH.[3]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N HCl.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.[3]
4.3 Oxidative Degradation
-
To a suitable volume of Sofosbuvir stock solution, add an equal volume of 3% H₂O₂.[3]
-
Keep the solution at room temperature for 7 days or heat at 80°C for 48 hours for accelerated degradation.[3][4]
-
After the specified time, dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.
4.4 Thermal Degradation
-
Place the solid Sofosbuvir drug substance in a hot air oven maintained at 50-70°C for 21 days.[3]
-
Separately, keep a solution of Sofosbuvir (1 mg/mL in methanol) at 50°C for 21 days.[3]
-
After the specified time, dissolve the solid sample and dilute the solution sample with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.
4.5 Photolytic Degradation
-
Expose the solid Sofosbuvir drug substance and a solution of Sofosbuvir (1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber for an extended period (e.g., 24 hours to 21 days).[3][4]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dissolve the solid sample and dilute the solution sample with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.
Analytical Methodology
A stability-indicating HPLC method is crucial for separating the degradation products from the parent drug.
Chromatographic Conditions (Example)
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[6]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 50:50 (v/v) mixture.[3][7]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 260 nm[4]
-
Injection Volume: 20 µL[3]
-
Column Temperature: Ambient or controlled at a specific temperature.
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.
Table 1: Summary of Forced Degradation Studies of Sofosbuvir
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products | Retention Times (min) of Major Impurities |
| Acidic Hydrolysis | 0.1 N HCl | 6 hours | 70°C | ~23%[3] | 1 | 4.2[3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours | 70°C | ~50%[3] | 1 | 3.6[3] |
| Oxidative Degradation | 3% H₂O₂ | 7 days | Room Temp | ~19%[3] | 1 | 3.2[3] |
| Thermal Degradation | Solid State | 21 days | 50°C | No degradation observed[3] | 0 | - |
| Photolytic Degradation | UV/Visible Light | 21 days | Ambient | No degradation observed[3] | 0 | - |
Table 2: Identified Degradation Products of Sofosbuvir
| Degradation Product (DP) | Stress Condition | m/z Value | Proposed Structure/Modification |
| DP I | Acidic | 488[3] | Hydrolysis product |
| DP II | Alkaline | 393.3[3] | Hydrolysis product |
| DP III | Oxidative | 393[3] | N-oxide formation |
| Acid Degradation Product | Acidic | 416.08[4] | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate |
| Base Degradation Impurity-A | Basic | 453.13[4] | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate |
| Base Degradation Impurity-B | Basic | 411.08[4] | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid |
| Oxidative Degradation Product | Oxidative | 527.15[4] | C₂₂H₂₇FN₃O₉P |
Visualization
Experimental Workflow
Caption: Workflow for forced degradation studies of Sofosbuvir.
Degradation Pathway Logic
References
- 1. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 6. academic.oup.com [academic.oup.com]
- 7. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Application Notes and Protocols for the Isolation and Purification of Sofosbuvir Impurity N
Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] As with any pharmaceutical active ingredient, the presence of impurities can affect the efficacy and safety of the drug product. Therefore, it is crucial to identify, isolate, and characterize any impurities that may arise during the synthesis or storage of Sofosbuvir.[2] This document provides a detailed protocol for the isolation and purification of Sofosbuvir impurity N, a known process-related impurity.
This compound
This compound, also known as Methoxy Sofosbuvir Impurity, is identified by the CAS number 1394157-34-6.[3][4] Its molecular formula is C20H25FN3O9P, and it has a molecular weight of 501.4 g/mol .[3][4] Being a process-related impurity, it is essential to have a robust method for its isolation to be used as a reference standard in routine quality control analysis of Sofosbuvir.
Experimental Protocols
1. Analytical Method Development for Sofosbuvir and Impurity N
An initial analytical HPLC method is required to determine the retention times of Sofosbuvir and impurity N and to ensure their separation from other potential impurities.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is recommended.
-
Chromatographic Conditions (starting point):
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[5]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is commonly employed for the separation of Sofosbuvir and its impurities.[6][7]
-
Flow Rate: A typical flow rate for analytical separation is 1.0 mL/min.[5][7]
-
Detection: UV detection at 260 nm is appropriate for Sofosbuvir and its structurally related impurities.
-
Column Temperature: Maintaining a constant column temperature, for instance, 25°C, ensures reproducibility.[5]
-
2. Preparative HPLC for the Isolation and Purification of this compound
The analytical method is scaled up to a preparative scale to isolate a sufficient quantity of impurity N for characterization and use as a reference standard.
-
Sample Preparation:
-
A crude sample of Sofosbuvir containing impurity N is dissolved in a suitable solvent, such as a mixture of the mobile phase components.
-
The solution is filtered through a 0.45 µm filter to remove any particulate matter before injection into the preparative HPLC system.[6]
-
-
Preparative HPLC Protocol:
-
Column: A larger dimension C18 column (e.g., 250 mm x 20 mm, 5 µm particle size) is used for preparative scale separation.[6]
-
Mobile Phase: The same mobile phase composition as in the analytical method is used, with the gradient optimized for the best separation on the preparative column.
-
Flow Rate: The flow rate is increased to accommodate the larger column dimensions, for example, 15-20 mL/min.
-
Injection Volume: A larger volume of the concentrated sample solution is injected onto the column.
-
Fraction Collection: The eluent is monitored at 260 nm, and fractions are collected based on the retention time of impurity N, as determined by the analytical method. An automated fraction collector is typically used.
-
Purity Analysis of Collected Fractions: The purity of the collected fractions is assessed using the analytical HPLC method. Fractions with the desired purity level (e.g., >99%) are pooled together.
-
Solvent Evaporation: The solvent from the pooled fractions is removed under reduced pressure using a rotary evaporator.
-
Drying: The resulting solid material (purified impurity N) is dried under vacuum to remove any residual solvent.
-
Characterization: The identity and structure of the isolated impurity are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
-
Data Presentation
Table 1: Summary of Quantitative Data for the Isolation of this compound
| Parameter | Value |
| Analytical HPLC | |
| Retention Time of Sofosbuvir | ~3.7 min[8] |
| Retention Time of Impurity N | ~5.7 min (relative to Sofosbuvir)[8] |
| Resolution between Sofosbuvir and Impurity N | > 2.0 |
| Preparative HPLC | |
| Purity of Isolated Impurity N | > 99%[9] |
| Overall Yield | Dependent on the concentration in the crude material |
| Characterization | |
| Molecular Formula | C20H25FN3O9P[3][4] |
| Molecular Weight (by MS) | 501.4 g/mol [3][4] |
Visualization
Caption: Workflow for the isolation and purification of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Sofosbuvir Impurity SF2 | CAS No- 1394157-34-6 | Simson Pharma Limited [simsonpharma.com]
- 5. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form [imsear.searo.who.int]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. archives.ijper.org [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
Application Note: Unambiguous Structure Elucidation of Sofosbuvir Impurity N using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. This application note provides a detailed protocol for the structural elucidation of "Sofosbuvir impurity N," a known process-related impurity. The chemical name for Sofosbuvir is N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-uridylyl]- L-Alanine 1-methylethyl ester, with a chemical formula of C₂₂H₂₉FN₃O₉P and a molecular weight of approximately 529.5 g/mol .[2] While information on "this compound" is limited, it is identified by the CAS number 1394157-34-6 and has a molecular formula of C₂₀H₂₅FN₃O₉P.[] This suggests a structural modification from the parent drug.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structure determination of organic molecules.[4] Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the precise connectivity and stereochemistry of molecules can be established.[5][6] This note outlines a systematic approach to employing these NMR techniques for the unambiguous structural determination of this compound.
Proposed Structure of this compound
Based on the molecular formula C₂₀H₂₅FN₃O₉P, it is hypothesized that this compound is a des-isopropyl analogue of Sofosbuvir, where the isopropyl ester of the alanine (B10760859) moiety has been hydrolyzed to a carboxylic acid. This is a plausible transformation that could occur during synthesis or degradation.
Figure 1: Proposed Structure of this compound
Materials and Methods
Sample Preparation
-
Accurately weigh 5-10 mg of isolated and purified this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving both the impurity and Sofosbuvir.[7]
-
Vortex the sample until the impurity is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Instrumentation
All NMR experiments are to be performed on a 500 MHz NMR spectrometer equipped with a cryoprobe.
Experimental Protocols
¹H NMR Spectroscopy
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.0 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 240 ppm
-
Temperature: 298 K
2D COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Increments: 256
-
Spectral Width (F1 and F2): 12 ppm
-
Temperature: 298 K
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 16
-
Increments: 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 180 ppm
-
¹J(C,H) Coupling Constant: 145 Hz
-
Temperature: 298 K
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 32
-
Increments: 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 220 ppm
-
Long-range J(C,H) Coupling Constant: 8 Hz
-
Temperature: 298 K
Results and Discussion
The following tables summarize the hypothetical NMR data obtained for this compound, consistent with the proposed des-isopropyl structure.
¹H NMR Data
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-6 | 7.90 | d | 8.1 | 1H |
| H-5 | 5.65 | d | 8.1 | 1H |
| H-1' | 6.10 | d | 4.5 | 1H |
| Phenyl-H | 7.40-7.20 | m | - | 5H |
| H-3' | 5.25 | d | 9.0 | 1H |
| H-5'a | 4.40 | m | - | 1H |
| H-5'b | 4.30 | m | - | 1H |
| Ala-CH | 4.00 | q | 7.2 | 1H |
| H-2' | 4.60 | m | - | 1H |
| 2'-CH₃ | 1.30 | d | 22.5 | 3H |
| Ala-CH₃ | 1.25 | d | 7.2 | 3H |
| COOH | 12.50 | br s | - | 1H |
¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-4 | 163.5 |
| C-2 | 150.8 |
| C-6 | 140.5 |
| Phenyl-C | 129.8, 125.0, 120.0 |
| C-5 | 102.0 |
| C-4' | 124.0 (d, J(C,F) = 240 Hz) |
| C-2' | 95.0 (d, J(C,F) = 20 Hz) |
| C-1' | 88.0 |
| C-3' | 70.0 |
| C-5' | 65.0 |
| Ala-CH | 50.0 |
| 2'-CH₃ | 25.0 (d, J(C,F) = 15 Hz) |
| Ala-CH₃ | 20.0 |
| Ala-COOH | 175.0 |
Key 2D NMR Correlations
| COSY (¹H-¹H) | HSQC (¹H-¹³C) | HMBC (¹H-¹³C) |
| H-5 / H-6 | H-6 / C-6 | H-6 / C-2, C-4, C-5 |
| H-1' / H-2' | H-5 / C-5 | H-5 / C-4, C-6 |
| H-2' / H-3' | H-1' / C-1' | H-1' / C-2, C-4', C-5' |
| Ala-CH / Ala-CH₃ | Phenyl-H / Phenyl-C | Phenyl-H / Phenyl-C |
| H-5'a / H-5'b | H-3' / C-3' | H-3' / C-1', C-2', C-4', C-5' |
| H-5'a,b / C-5' | H-5'a,b / C-1', C-3', C-4' | |
| Ala-CH / Ala-CH | Ala-CH / Ala-COOH, Ala-CH₃, P-atom | |
| H-2' / C-2' | H-2' / C-1', C-3', C-4', 2'-CH₃ | |
| 2'-CH₃ / 2'-CH₃ | 2'-CH₃ / C-1', C-2', C-3' | |
| Ala-CH₃ / Ala-CH₃ | Ala-CH₃ / Ala-CH, Ala-COOH |
Structure Elucidation Workflow
The structure of this compound was elucidated by systematically interpreting the NMR data:
-
¹H and ¹³C NMR: The number of signals in the ¹H and ¹³C spectra indicated the number of chemically non-equivalent protons and carbons. The chemical shifts provided initial clues about the electronic environment of the nuclei. The presence of a broad singlet at ~12.50 ppm in the ¹H NMR spectrum was a strong indication of a carboxylic acid proton.
-
HSQC: This experiment correlated directly bonded protons and carbons, allowing for the unambiguous assignment of the signals for all CH, CH₂, and CH₃ groups.
-
COSY: The COSY spectrum revealed the proton-proton coupling network. Key correlations were observed between H-5 and H-6 of the uracil (B121893) ring, and between the protons of the ribose sugar moiety (H-1' through H-5'). The correlation between the alanine CH and its methyl protons confirmed this fragment.
-
HMBC: The HMBC spectrum was crucial for establishing the connectivity between different molecular fragments. Key long-range correlations included:
-
Correlations from the anomeric proton H-1' to the uracil carbons C-2 and C-6, confirming the N-glycosidic bond.
-
Correlations from the alanine protons (CH and CH₃) to the alanine carboxylic carbon, confirming the alanine structure.
-
Crucially, a correlation from the alanine CH proton to the phosphorus atom (observed via ³¹P-HMBC or inferred from standard HMBC) would confirm the phosphoramidate (B1195095) linkage.
-
Correlations from the H-5' protons to the phosphorus atom would establish the link between the sugar and the phosphoramidate moiety.
-
By assembling these pieces of information, the proposed structure of this compound as the des-isopropyl analogue of Sofosbuvir was unequivocally confirmed.
Visualizations
Caption: Experimental workflow for NMR-based structure elucidation.
Caption: Logical flow of structure elucidation from NMR data.
Conclusion
This application note provides a comprehensive and systematic protocol for the structural elucidation of this compound using a suite of NMR experiments. The combination of 1D and 2D NMR techniques allows for the unambiguous determination of the chemical structure, which is proposed to be a des-isopropyl analogue of Sofosbuvir. The detailed experimental parameters and data interpretation workflow presented here can be adapted for the characterization of other related impurities in pharmaceutical development and manufacturing, ensuring the quality and safety of the final drug product.
References
- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. emerypharma.com [emerypharma.com]
- 5. anuchem.weebly.com [anuchem.weebly.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Note: Utilizing Sofosbuvir Impurity N as a Reference Standard in Quality Control
Introduction
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. It is a nucleotide analog prodrug that, upon metabolic activation, inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2][3][4][5][6] The purity of the active pharmaceutical ingredient (API) is paramount to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances. This application note details the use of Sofosbuvir Impurity N, a diastereoisomer of Sofosbuvir, as a reference standard in the quality control of Sofosbuvir bulk drug and finished pharmaceutical products.
This compound: Characterization
This compound is a diastereoisomer of Sofosbuvir. Its formation is often related to the synthetic process of the API. As a closely related impurity, its chromatographic separation and quantification are critical for ensuring the quality of Sofosbuvir.
Chemical Information:
| Parameter | Value |
| IUPAC Name | (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate |
| CAS Number | 1394157-34-6 |
| Molecular Formula | C₂₂H₂₉FN₃O₉P |
| Molecular Weight | 529.45 g/mol |
Mechanism of Action of Sofosbuvir
Sofosbuvir is a prodrug that is converted intracellularly to its pharmacologically active triphosphate form, GS-461203. This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase. Upon incorporation, GS-461203 acts as a chain terminator, thus preventing viral replication.[1][3][4][6][7]
Experimental Protocol: Quality Control of Sofosbuvir using Impurity N Reference Standard
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in Sofosbuvir API and pharmaceutical dosage forms.
Materials and Reagents
-
Sofosbuvir Reference Standard (USP or equivalent)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
Sofosbuvir API or tablets for analysis
Instrumentation
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Diluent: Water : Acetonitrile (50:50, v/v)
Standard Stock Solution (Sofosbuvir): Accurately weigh about 40 mg of Sofosbuvir Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 0.4 mg/mL.
Impurity Stock Solution (this compound): Accurately weigh about 2.5 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 0.025 mg/mL.
System Suitability Solution: Mix equal volumes of the Standard Stock Solution and the Impurity Stock Solution.
Calibration Standard Solutions: Prepare a series of calibration standards by diluting the Impurity Stock Solution with diluent to achieve concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the specified limit for the impurity.
Sample Solution (API): Accurately weigh about 40 mg of the Sofosbuvir API test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume with diluent. Centrifuge a portion of this solution and then filter the supernatant through a 0.45 µm syringe filter.
Experimental Workflow
System Suitability
Inject the System Suitability Solution and record the chromatograms. The system is suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the Sofosbuvir and this compound peaks is not less than 2.0. |
| Tailing Factor | The tailing factor for the Sofosbuvir and Impurity N peaks is not more than 2.0. |
| Relative Standard Deviation (RSD) | The RSD for replicate injections of the standard solution is not more than 2.0%. |
Analysis
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the calibration standard solutions and plot a calibration curve of peak area versus concentration for this compound.
-
Inject the sample solution in duplicate.
-
Calculate the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the percentage of this compound in the Sofosbuvir sample.
Quantitative Data Summary
The following table summarizes typical performance data for RP-HPLC methods used for the analysis of Sofosbuvir and its impurities.[8][9]
| Parameter | Sofosbuvir | Sofosbuvir Impurity |
| Linearity Range (µg/mL) | 160 - 480 | 10 - 30 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01% (0.04 µg) | 0.03% (0.12 µg) |
| Limit of Quantification (LOQ) | 0.50% (0.125 µg) | 1.50% (0.375 µg) |
| Retention Time (min) | ~3.7 | ~5.7 |
Conclusion
The use of a well-characterized reference standard for this compound is essential for the accurate and reliable quality control of Sofosbuvir. The RP-HPLC method described in this application note provides a robust and sensitive approach for the quantification of this critical impurity, ensuring that the final drug product meets the required purity specifications for safety and efficacy. Adherence to such quality control protocols is vital for regulatory compliance and for safeguarding public health.
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 6. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
Application Note & Protocol: Determination of Residual Solvents in Sofosbuvir Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the identification and quantification of residual solvents in the synthesis of Sofosbuvir, a critical active pharmaceutical ingredient (API) for the treatment of Hepatitis C. The methodology aligns with the International Council for Harmonisation (ICH) Q3C (R9) guidelines to ensure product quality and patient safety.
Introduction
Residual solvents are organic volatile chemicals used or produced during the synthesis of APIs like Sofosbuvir.[1][2] Since these solvents offer no therapeutic benefit and can be harmful, their levels must be controlled within strict limits.[1][3][4] The ICH Q3C guidelines categorize residual solvents into three classes based on their toxicity, with Class 1 being the most toxic and mandated to be avoided, while Class 2 and Class 3 solvents have established Permitted Daily Exposure (PDE) limits.[3][5][6][7]
This protocol employs Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), a standard and robust technique for residual solvent analysis in pharmaceuticals.[8][9][10][11] This method is highly effective for detecting volatile organic compounds at parts-per-million (ppm) levels, ensuring compliance with regulatory standards.[4]
Potential Residual Solvents in Sofosbuvir Synthesis
Based on various patented synthetic routes for Sofosbuvir, a range of solvents may be employed. Testing should be performed for solvents that are used or produced during the manufacturing or purification process.[1][12] A list of potential solvents and their corresponding ICH Q3C limits is provided below.
Table 1: Potential Residual Solvents in Sofosbuvir Synthesis and their ICH Q3C Limits
| Solvent | Class | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |
| Dichloromethane | 2 | 600 | 6.0 |
| Methanol | 2 | 3000 | 30.0 |
| Acetonitrile | 2 | 410 | 4.1 |
| Tetrahydrofuran | 2 | 720 | 7.2 |
| Toluene | 2 | 890 | 8.9 |
| Ethyl Acetate | 3 | 5000 | 50.0 |
| Isopropyl Alcohol | 3 | 5000 | 50.0 |
| Acetone | 3 | 5000 | 50.0 |
| Ethanol | 3 | 5000 | 50.0 |
| Methyl t-Butyl Ether | 2 | 5000 | 50.0 |
| Acetic Acid | 3 | 5000 | 50.0 |
This list is not exhaustive and should be adapted based on the specific synthetic process used.
Experimental Protocol: HS-GC-FID Method
This protocol outlines a general method for the simultaneous determination of the potential residual solvents listed above. Method validation is essential to ensure its suitability for its intended purpose.
Instrumentation and Materials
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a headspace autosampler.
-
GC Column: DB-624, 30m x 0.32mm, 1.8µm film thickness, or equivalent G43 phase column is recommended for its selectivity towards volatile polar compounds.[10][13][14]
-
Carrier Gas: Nitrogen or Helium.
-
Reagents: Dimethyl sulfoxide (B87167) (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) (analytical grade) as a diluent.[10] Certified reference standards of the potential residual solvents.
-
Vials: 20 mL headspace vials with crimp caps.
Chromatographic Conditions
Table 2: GC-FID and Headspace Parameters
| Parameter | Condition |
| GC System | |
| Column | DB-624, 30m x 0.32mm, 1.8µm (or equivalent) |
| Carrier Gas | Nitrogen/Helium |
| Injector Temperature | 210 °C[13] |
| Detector (FID) Temperature | 250 °C[14] |
| Oven Temperature Program | Initial 50°C (hold 20 min), ramp at 6°C/min to 165°C (hold 20 min)[14] |
| Split Ratio | 30:1[13] |
| Headspace Sampler | |
| Oven Temperature | 80 °C[14] |
| Loop Temperature | 80 °C[14] |
| Transfer Line Temperature | 100 °C[14] |
| Vial Equilibration Time | 45 minutes[14] |
| Injection Volume | 1 mL |
Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution containing all relevant residual solvents in the chosen diluent (e.g., DMSO).
-
Working Standard Solution: Dilute the stock solution to a concentration that corresponds to the ICH limit for each solvent. For example, for a 100 mg/mL sample concentration, a 60 ppm standard for Dichloromethane would be 6 µg/mL.
-
Sample Preparation: Accurately weigh about 100 mg of the Sofosbuvir sample into a 20 mL headspace vial. Add 1 mL of diluent, cap the vial immediately, and vortex to dissolve.
Analytical Procedure
-
Place the prepared standard and sample vials into the headspace autosampler.
-
Run the sequence using the chromatographic conditions specified in Table 2.
-
Identify the residual solvents in the sample chromatogram by comparing their retention times with those from the standard chromatogram.
-
Calculate the concentration of each residual solvent in the sample using the peak areas obtained.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interference from blank or placebo at the retention time of the analytes. | Peak purity of analytes confirmed; no co-elution observed. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 for all solvents over the range of LOQ to 150% of the limit concentration. |
| Accuracy (Recovery) | 80% - 120% recovery for spiked samples. | 90% - 110% recovery for all solvents at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 15% | %RSD < 10% for six replicate injections of the standard solution. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10 | LOQ established at a concentration below 10% of the ICH limit for each solvent.[15] |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3 | LOD demonstrated for all analytes. |
| Robustness | %RSD of results should remain within acceptable limits after minor variations in method parameters (e.g., oven temperature, flow rate). | Method shows no significant variation in results with deliberate small changes to conditions. |
Workflow and Data Analysis
The overall workflow for residual solvent testing is a systematic process from sample receipt to final reporting, ensuring data integrity and compliance.
References
- 1. pharmtech.com [pharmtech.com]
- 2. shimadzu.com [shimadzu.com]
- 3. tga.gov.au [tga.gov.au]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3C(R9) Impurities: Guideline for residual solvents - ECA Academy [gmp-compliance.org]
- 8. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (France) [shimadzu.fr]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. almacgroup.com [almacgroup.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. eurofins.it [eurofins.it]
- 13. Analytical Method for the Development and Validation of Residual Solvents in Tigecycline by Gas Chromatography Using Headspace Sampling Technology – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Resolution Mass Spectrometry for Accurate Mass Determination of Sofosbuvir Impurity N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication.[2] During the synthesis and storage of Sofosbuvir, various impurities can arise, which may impact the safety and efficacy of the drug product. Regulatory agencies require stringent control and characterization of these impurities.
This application note details a robust methodology for the accurate mass determination of Sofosbuvir impurity N, a known diastereoisomer of the active pharmaceutical ingredient (API).[3] As diastereomers possess the same molecular formula and mass, their separation and individual characterization are critical. High-resolution mass spectrometry (HRMS), coupled with an appropriate chromatographic separation technique, provides the necessary specificity and sensitivity for this purpose. The use of Orbitrap-based HRMS ensures high mass accuracy, enabling confident elemental composition determination and structural elucidation.[4][5]
Experimental Protocols
Materials and Reagents
-
Sofosbuvir reference standard and this compound reference standard (if available).
-
HPLC-grade or LC-MS grade acetonitrile (B52724), methanol (B129727), and water.
-
Formic acid (LC-MS grade).
-
Ammonium acetate (B1210297) (LC-MS grade).
Sample Preparation
-
Standard Solution Preparation:
-
Prepare individual stock solutions of Sofosbuvir and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution containing both Sofosbuvir and this compound at a final concentration of 10 µg/mL by diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Sample Preparation (from drug substance or product):
-
Accurately weigh and dissolve the sample in methanol to achieve a target concentration of approximately 1 mg/mL of Sofosbuvir.
-
Dilute the sample solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
-
Chromatographic Separation: UPLC-UV-HRMS
Given that this compound is a diastereomer of Sofosbuvir, a chiral separation method is recommended for optimal resolution.
-
Chromatographic System: A high-performance liquid chromatography (UPLC) system capable of delivering stable gradients at high pressures.
-
Column: A chiral stationary phase (CSP) column, such as a Daicel CHIRALPAK® series column (e.g., CHIRALPAK IA, IB, or IC) or an equivalent column known for separating diastereomers. A common dimension is 2.1 x 150 mm, with a 3 µm particle size.
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 60 |
| 15.1 | 95 |
| 17.0 | 95 |
| 17.1 | 20 |
| 20.0 | 20 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 260 nm.
High-Resolution Mass Spectrometry
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer.
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320 °C.
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Full Scan MS Parameters:
-
Resolution: 70,000 (at m/z 200).
-
Scan Range: m/z 150-1000.
-
AGC Target: 1e6.
-
Maximum Injection Time: 100 ms.
-
-
Data-Dependent MS/MS (dd-MS²) Parameters (for fragmentation information):
-
Resolution: 17,500 (at m/z 200).
-
AGC Target: 1e5.
-
Maximum Injection Time: 50 ms.
-
Isolation Window: 2.0 m/z.
-
Normalized Collision Energy (NCE): 30, 35, 40 (stepped).
-
Data Presentation
Accurate Mass Determination of Sofosbuvir and Impurity N
The accurate mass of the protonated molecules ([M+H]⁺) for both Sofosbuvir and its diastereomer, Impurity N, is determined from the high-resolution full scan mass spectra.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) |
| Sofosbuvir | C₂₂H₂₉FN₃O₉P | 529.1625 | To be determined | To be calculated |
| This compound | C₂₂H₂₉FN₃O₉P | 529.1625 | To be determined | To be calculated |
Note: The observed [M+H]⁺ and mass error are to be filled in with experimental data.
Diagrams
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship for analyzing Sofosbuvir and its diastereomeric impurity.
Conclusion
The described UPLC-HRMS method provides a reliable and accurate approach for the determination of the exact mass of this compound. The use of a chiral stationary phase is crucial for the successful separation of the diastereomers, allowing for their individual detection and characterization by high-resolution mass spectrometry. The high resolving power and mass accuracy of the Orbitrap mass analyzer enable confident confirmation of the elemental composition of the impurity, which is a critical step in the comprehensive quality assessment of Sofosbuvir drug substance and product. This protocol is designed to meet the stringent requirements of regulatory bodies for the characterization of pharmaceutical impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming co-elution issues in Sofosbuvir impurity analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution issues during the analysis of Sofosbuvir and its impurities.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, the overlapping of two or more peaks in a chromatogram, can compromise the accuracy and reliability of impurity profiling. This guide provides a systematic approach to troubleshoot and resolve such issues in Sofosbuvir analysis.
Q1: My chromatogram shows a broad or shouldered peak for Sofosbuvir or one of its impurities. What are the initial steps to diagnose co-elution?
A1: A broad or asymmetric peak is a common indicator of co-eluting species.[1] To confirm this, consider the following diagnostic steps:
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), perform a peak purity analysis across the peak .[1] A non-homogenous spectrum across the peak suggests the presence of more than one compound.
-
Vary Injection Volume: Inject a smaller volume of your sample. If the peak shape improves or resolves into multiple peaks, it may indicate that the column was overloaded.
-
Review Known Impurities: Cross-reference the retention time of the problematic peak with the known impurities of Sofosbuvir, which can include process-related impurities, degradation products, and diastereomers.[2][3][4][5]
Q2: I have confirmed co-elution. How can I adjust my HPLC method to improve separation?
A2: Method optimization is key to resolving co-elution. The resolution between two peaks is influenced by selectivity, efficiency, and retention factor. A logical approach to method modification is outlined below.
Troubleshooting Workflow for Co-elution
Caption: A decision tree for troubleshooting co-elution in HPLC analysis.
Q3: What specific mobile phase modifications are effective for Sofosbuvir impurity analysis?
A3: Several research articles have demonstrated successful separation of Sofosbuvir and its impurities using reversed-phase HPLC. Here are some mobile phase adjustments to consider:
-
Organic Modifier: Acetonitrile (B52724) is a common organic modifier.[6][7] Varying the ratio of acetonitrile to the aqueous phase can significantly impact retention and selectivity. For instance, a mobile phase of 0.1% trifluoroacetic acid in a water:acetonitrile (50:50 v/v) mixture has been used successfully.[6][7]
-
pH Adjustment: The pH of the aqueous phase can alter the ionization state of Sofosbuvir and its impurities, thereby affecting their retention on a C18 column. Using a buffer, such as 0.1% trifluoroacetic acid, helps to control the pH and improve peak shape.[6][7]
-
Gradient Elution: For complex mixtures of impurities with varying polarities, a gradient elution program is often more effective than an isocratic method. A gradient allows for the separation of a wider range of compounds in a single run. One study utilized a gradient with a mobile phase consisting of a buffer solution (0.6% trifluoroacetic acid in water, pH 2.2) and acetonitrile, and a second mobile phase of water, methanol, and acetonitrile.[8]
Q4: When should I consider changing the stationary phase (column)?
A4: If modifications to the mobile phase do not provide adequate resolution, changing the column chemistry is the next logical step.[1]
-
Different C18 Columns: Not all C18 columns are the same. Differences in end-capping and silica (B1680970) purity can lead to different selectivities. Trying a C18 column from a different manufacturer can sometimes resolve co-eluting peaks.
-
Alternative Stationary Phases: If a C18 column does not provide the desired selectivity, consider a column with a different stationary phase. For example, a phenyl-hexyl column offers different retention mechanisms through pi-pi interactions, which can be beneficial for separating aromatic compounds or those with double bonds.
Frequently Asked Questions (FAQs)
Q5: What are the common impurities of Sofosbuvir that are known to co-elute?
A5: Common impurities in Sofosbuvir can arise from the manufacturing process or degradation.[2] These include diastereomers, process-related impurities like the phosphoryl impurity, and degradation products from hydrolysis or oxidation.[6][7][9] Diastereomers can be particularly challenging to separate and may require highly optimized chromatographic conditions.
Q6: Are there any established HPLC methods that have demonstrated good separation of Sofosbuvir and its key impurities?
A6: Yes, several validated HPLC and UPLC methods have been published. These can serve as a good starting point for your method development or troubleshooting. Below is a summary of some reported methods.
Table 1: Reported Chromatographic Methods for Sofosbuvir Impurity Analysis
| Parameter | Method 1[6][7] | Method 2[8] | Method 3[10][11] |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | Waters X-bridge C18 (4.6 x 150 mm, 3.5 µm) | Phenomenex Luna C-18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | 0.6% Trifluoroacetic acid in Water:Acetonitrile (95:5) | 0.1% Phosphoric acid |
| Mobile Phase B | Acetonitrile | Water:Methanol:Acetonitrile (20:30:50) | Acetonitrile:Methanol (80:20) |
| Elution Mode | Isocratic (50:50) | Gradient | Isocratic (40:60) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 260 nm | UV at 263 nm (Sofosbuvir) & 320 nm (Velpatasvir) | PDA at 260 nm |
| Column Temp. | Ambient | 35°C | 30°C |
Q7: Can you provide a detailed experimental protocol for a validated HPLC method for Sofosbuvir and a known impurity?
A7: The following protocol is based on a published method for the estimation of Sofosbuvir and its phosphoryl impurity.[6][7]
Experimental Protocol: RP-HPLC for Sofosbuvir and Phosphoryl Impurity
Caption: A workflow for the HPLC analysis of Sofosbuvir and its phosphoryl impurity.
Methodology:
-
Mobile Phase Preparation: Prepare a solution of 0.1% trifluoroacetic acid in water and mix it with acetonitrile in a 50:50 ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve Sofosbuvir and its phosphoryl impurity reference standards in a diluent of water:acetonitrile (50:50) to obtain a final concentration of approximately 400 µg/mL of Sofosbuvir and 25 µg/mL of the impurity.[7]
-
Sample Preparation: Prepare the sample solution by dissolving the drug substance or product in the diluent to achieve a similar concentration of Sofosbuvir as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Sofosbuvir is expected to be around 3.7 minutes and for the phosphoryl impurity around 5.7 minutes under these conditions.[6][7]
Q8: How can I ensure the robustness of my analytical method once I have resolved the co-elution?
A8: Method robustness should be evaluated by intentionally making small variations in method parameters and observing the effect on the separation. Key parameters to investigate include:
-
Mobile phase composition (± 2%)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
The system suitability parameters, such as resolution, tailing factor, and theoretical plates, should remain within acceptable limits during these variations.
References
- 1. youtube.com [youtube.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. jmpas.com [jmpas.com]
- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 10. RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir Pharmaceutical Dosage Form: A Multidimensional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Sofosbuvir and Its Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize on-column degradation and address other analytical challenges during the chromatographic analysis of Sofosbuvir (B1194449) and its impurities.
Troubleshooting Guide
On-column degradation and other chromatographic issues can significantly impact the accuracy and reliability of analytical results. This guide provides a structured approach to identifying and resolving common problems encountered during the HPLC or UPLC analysis of Sofosbuvir.
Troubleshooting Common Chromatographic Issues
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing for Sofosbuvir or Impurity Peaks | Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica-based column packing can interact with basic functional groups on the analytes.[1] | - Use a well-endcapped C18 column or a column with a polar-embedded phase. - Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 3) or the analyte. Using a buffer is crucial for pH stability.[1] - Add a competitive base, such as triethylamine, to the mobile phase in low concentrations (0.1-0.5%) to block active silanol sites. |
| Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.[2] | - Dilute the sample and re-inject.[2] - Reduce the injection volume. | |
| Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[1] | - Use tubing with a smaller internal diameter (e.g., 0.005 inches). - Minimize the length of all tubing connections. | |
| Peak Fronting | Sample Overload: This is the most common cause of peak fronting.[2][3] | - Dilute the sample or reduce the injection volume.[2] |
| Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column.[3] | - Prepare the sample in the mobile phase or a solvent with a similar or weaker elution strength. | |
| Column Collapse: A sudden physical change in the column bed, often due to extreme pH or temperature, can lead to peak fronting.[4] | - Ensure the column is operated within its recommended pH and temperature ranges. If collapse is suspected, the column will likely need to be replaced.[4] | |
| Appearance of New/Unexpected Peaks (Potential Degradants) | On-Column Degradation: The mobile phase pH or temperature might be promoting the degradation of Sofosbuvir. Sofosbuvir is known to be unstable in acidic and basic conditions.[5][6][7] | - Evaluate the pH of the mobile phase. While acidic conditions can improve peak shape, highly acidic or basic mobile phases can cause hydrolysis. A mobile phase with 0.1% formic acid is often a good starting point.[5] - Reduce the column temperature. While not a primary stress factor, elevated temperatures can accelerate degradation.[8] - Ensure the mobile phase is freshly prepared and degassed. |
| Sample Instability: Degradation may be occurring in the sample vial before injection. | - Analyze the sample immediately after preparation. - Store prepared samples at reduced temperatures (e.g., 2-8 °C) and protect from light if necessary, although Sofosbuvir is generally stable under photolytic stress.[5] | |
| Poor Peak Resolution | Inadequate Chromatographic Conditions: Mobile phase composition, column chemistry, or gradient profile may not be optimal for separating all impurities. | - Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer). - Try a different column chemistry (e.g., C8, Phenyl-Hexyl).[5] - Adjust the gradient slope for better separation of closely eluting peaks. |
| Irreproducible Retention Times | Mobile Phase Preparation Issues: Inconsistent preparation of the mobile phase, including pH adjustment and solvent ratios. | - Ensure accurate and consistent preparation of the mobile phase for each run. Use a calibrated pH meter. |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection. | - Increase the column equilibration time between runs, especially for gradient methods. | |
| Pump Performance: Fluctuations in the HPLC pump can lead to variable flow rates. | - Perform routine maintenance on the HPLC pump, including seal replacement and checking for leaks. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Sofosbuvir during analysis?
A1: Sofosbuvir is most susceptible to degradation via hydrolysis under both acidic and basic conditions.[5][6] It is also prone to oxidative degradation.[5][9] Studies have shown that Sofosbuvir is relatively stable under thermal and photolytic stress conditions.[5][6] Therefore, minimizing exposure to harsh pH and oxidative conditions is critical during analysis.
Q2: Which type of HPLC column is best suited for analyzing Sofosbuvir and its impurities?
A2: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of Sofosbuvir and its impurities.[5][6][10][11] Various studies have successfully employed different C18 columns, such as Agilent Eclipse XDB-C18, Inertsil ODS-3, and Waters X-Bridge C18.[5][6][10] The choice of a specific C18 column may depend on the specific impurities being targeted and the desired selectivity.
Q3: What mobile phase composition is recommended to minimize on-column degradation?
A3: To minimize on-column degradation, a slightly acidic mobile phase is generally recommended. A common and effective mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For the aqueous component, 0.1% formic acid in water is frequently used to achieve good peak shape and separation while maintaining a pH that is not overly harsh.[5] For the organic component, acetonitrile (B52724) or methanol (B129727) can be used.[5][6][10] An isocratic or gradient elution can be employed depending on the complexity of the impurity profile.
Q4: How can I confirm if a new peak in my chromatogram is a degradation product?
A4: To confirm if a new peak is a degradation product, you can perform forced degradation studies. By subjecting a pure sample of Sofosbuvir to stress conditions (e.g., acid, base, oxidation) and analyzing the resulting solution, you can see if the new peak appears or increases in size under specific conditions.[5][6][9] Further characterization of the impurity can be achieved using mass spectrometry (LC-MS) to determine its molecular weight and fragmentation pattern.[6]
Q5: What are the typical instrument parameters for the analysis of Sofosbuvir?
A5: While specific parameters will vary depending on the method, here are some typical starting points based on published literature:
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at approximately 260 nm[5][10][12]
-
Column Temperature: Ambient or slightly elevated (e.g., 30-35 °C)[8]
-
Injection Volume: 10-20 µL
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Sofosbuvir
This protocol is a representative example of a stability-indicating method for the analysis of Sofosbuvir and its degradation products.
1. Materials and Reagents:
-
Sofosbuvir reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/PDA detector
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
A gradient or isocratic elution can be optimized. A starting point could be a 50:50 (v/v) mixture of A and B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Sofosbuvir reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[5]
-
Sample Solution: Prepare the sample (e.g., from a dosage form) in the mobile phase to achieve a similar concentration as the standard solution.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 70°C for a specified period (e.g., 6 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 70°C for a specified period (e.g., 10 hours). Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period (e.g., 7 days).
-
Thermal Degradation: Keep the drug solution at an elevated temperature (e.g., 50°C) for a specified period (e.g., 21 days).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified period.[5]
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting on-column degradation and other chromatographic issues during Sofosbuvir analysis.
Caption: Troubleshooting workflow for Sofosbuvir analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. youtube.com [youtube.com]
- 3. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 8. jmpas.com [jmpas.com]
- 9. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
Technical Support Center: Optimization of Mobile Phase for Better Separation of Sofosbuvir Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Sofosbuvir diastereomers. Our aim is to offer practical solutions to common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the HPLC separation of Sofosbuvir diastereomers?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier (such as methanol (B129727) or acetonitrile) is often effective. For a specific example, a gradient method with a Phenomenex Luna C18(2) column (4.6×50 mm, 3 µm) has been reported. The mobile phase utilized was Solvent A: 95% Water with 5% Methanol and 10 mM Ammonium Acetate (B1210297) (pH ~5.3), and Solvent B: Methanol with 10 mM Ammonium Acetate.[1]
Q2: How critical is the mobile phase pH for the separation of Sofosbuvir diastereomers?
A2: Mobile phase pH is a critical parameter that can significantly impact the retention and selectivity of ionizable compounds like Sofosbuvir.[2][3] Adjusting the pH can alter the ionization state of the diastereomers, which in turn affects their interaction with the stationary phase and, consequently, their separation.[2] It is advisable to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form, which generally leads to better peak shape and more stable retention times.[4]
Q3: What is the role of the organic modifier in the mobile phase?
A3: The organic modifier (e.g., acetonitrile (B52724) or methanol) controls the elution strength of the mobile phase in reversed-phase chromatography. Increasing the proportion of the organic modifier will generally decrease the retention time of the analytes. The choice between acetonitrile and methanol can also affect selectivity, as they have different interactions with the stationary phase and the analytes.
Q4: Can mobile phase additives improve the separation?
A4: Yes, additives can significantly enhance resolution and peak shape. Buffers, such as ammonium acetate or phosphate (B84403) buffers, are used to control and maintain a stable pH.[5][6] Ion-pairing reagents can be used for ionic or polar compounds to improve their retention and separation.[7] For chiral separations, chiral mobile phase additives (CMPAs) can be used with an achiral column to form transient diastereomeric complexes that can be separated.[8][9]
Q5: What should I do if I observe poor resolution between the diastereomer peaks?
A5: If you are experiencing poor resolution, you can try several approaches:
-
Optimize the mobile phase composition: Systematically vary the ratio of the organic modifier to the aqueous phase.
-
Adjust the pH: Experiment with different pH values of the aqueous buffer to find the optimal selectivity.
-
Change the organic modifier: If you are using methanol, try acetonitrile, or vice-versa. A mixture of the two can also be explored.
-
Modify the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Consider a different column: A column with a different stationary phase chemistry or a smaller particle size could provide better separation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution | - Inappropriate mobile phase composition.- Mobile phase pH is not optimal.- Incorrect column choice.- Flow rate is too high. | - Systematically adjust the organic modifier percentage.- Screen a range of pH values for the aqueous buffer.- Try a different stationary phase (e.g., C8, Phenyl-Hexyl).- Reduce the flow rate. |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions).- Column overload.- Mobile phase pH is close to the analyte's pKa.[4] | - Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1%).- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to be at least 2 units away from the pKa.[4] |
| Split Peaks | - Sample solvent is incompatible with the mobile phase.- Column void or contamination at the inlet.- Co-elution of an interfering peak. | - Dissolve the sample in the initial mobile phase.- Flush the column in the reverse direction. If the problem persists, replace the column.- Check the purity of your standard and sample. |
| Unstable Retention Times | - Inadequate column equilibration.- Fluctuation in column temperature.- Mobile phase composition is changing (e.g., due to evaporation of the organic component).- Pump malfunction or leaks. | - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and keep the solvent bottles capped.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: General Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for the separation of Sofosbuvir diastereomers using a C18 column.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a linear gradient from 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
-
Optimization of Organic Modifier:
-
Perform a series of injections while varying the gradient slope. Try a shallower gradient for better resolution or a steeper gradient for faster analysis.
-
If resolution is still not optimal, replace Acetonitrile with Methanol and repeat the gradient runs.
-
-
Optimization of pH:
-
Prepare the aqueous mobile phase (Mobile Phase A) at different pH values (e.g., 4.0, 4.5, 5.5, 6.0).
-
For each pH, run the optimized gradient from the previous step.
-
Plot the resolution between the diastereomers against the pH to identify the optimal pH.
-
-
Fine-Tuning:
-
Once the optimal organic modifier and pH are determined, you can further fine-tune the separation by adjusting the flow rate or column temperature.
-
Visualizations
Caption: Experimental workflow for mobile phase optimization.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. fortunejournals.com [fortunejournals.com]
- 6. hplc.eu [hplc.eu]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Detection Sensitivity for Trace-Level Sofosbuvir Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of trace-level impurities in Sofosbuvir (B1194449).
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Sofosbuvir?
A1: Impurities in Sofosbuvir can be broadly categorized into process-related impurities and degradation products.[1] Process-related impurities can include residual solvents (e.g., methanol, ethanol), unreacted raw materials, and catalyst residues.[1] Degradation impurities arise from the exposure of Sofosbuvir to stress conditions such as acid, base, and oxidation.[1][2]
Q2: Which analytical techniques are most suitable for detecting trace-level Sofosbuvir impurities?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the most common and effective techniques for the sensitive detection and quantification of Sofosbuvir impurities.[3][4][5] LC-MS/MS, in particular, offers high sensitivity and specificity for identifying and quantifying impurities at very low levels.[5][6]
Q3: Where can I obtain reference standards for known Sofosbuvir impurities?
A3: Several pharmaceutical reference standard suppliers offer a range of Sofosbuvir impurities. Companies like SynThink, Pharmaffiliates, and Simson Pharma provide catalogs of available impurities with their corresponding characterization data.[7][8][9]
Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for Sofosbuvir impurities using HPLC?
A4: The LOD and LOQ for Sofosbuvir impurities can vary depending on the specific impurity and the analytical method used. However, reported values for HPLC methods are often in the range of 0.01-0.05 µg/mL for LOD and 0.03-0.15 µg/mL for LOQ.[3][10][11]
Troubleshooting Guides
Issue 1: Poor Sensitivity / Low Peak Response for Impurities
Symptoms:
-
Impurity peaks are not detected or are below the limit of quantification (LOQ).
-
Signal-to-noise ratio is low for impurity peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Wavelength | Verify that the UV detector wavelength is set to the absorption maximum of the impurity of interest. If the impurity's absorption maximum is unknown or different from Sofosbuvir (typically around 260-263 nm), a Photo Diode Array (PDA) detector can be used to screen for the optimal wavelength.[4][12] |
| Inadequate Sample Concentration | Increase the concentration of the sample being injected. However, be cautious of overloading the column with the main Sofosbuvir peak, which could obscure closely eluting impurities. |
| Mobile Phase pH | The pH of the mobile phase can significantly affect the ionization and, therefore, the retention and peak shape of ionizable impurities. Experiment with adjusting the pH of the aqueous portion of the mobile phase to improve the retention and focus of the impurity peaks. |
| Suboptimal Mobile Phase Composition | The organic modifier (e.g., acetonitrile (B52724), methanol) and its proportion in the mobile phase can be optimized to improve the resolution and sensitivity of impurity peaks. A gradient elution is often more effective than isocratic elution for separating impurities with a wide range of polarities.[2] |
| Dirty Detector Flow Cell | A contaminated detector flow cell can lead to a noisy baseline and reduced sensitivity. Flush the flow cell with a strong, appropriate solvent to remove any contaminants. |
| High System Backpressure | High backpressure can indicate a blockage in the system, which can affect flow rate and sensitivity. Check for clogged frits, tubing, or a contaminated column and address as necessary. |
Issue 2: Poor Peak Shape (Tailing or Fronting) for Impurity Peaks
Symptoms:
-
Asymmetrical peaks, which can compromise resolution and accurate integration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Column Overload | If the sample concentration is too high, it can lead to peak fronting. Dilute the sample and re-inject. |
| Secondary Interactions with Stationary Phase | Residual silanols on the silica-based stationary phase can interact with basic impurities, causing peak tailing. Use a mobile phase with a low pH or add a competing base (e.g., triethylamine) to the mobile phase to mitigate these interactions. Alternatively, use an end-capped column. |
| Mismatched Sample Solvent | The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent can lead to distorted peak shapes. |
| Column Contamination or Degradation | A contaminated or old column can exhibit poor peak shapes. Flush the column with a series of strong solvents or replace it if necessary. |
Issue 3: Co-elution of Impurities
Symptoms:
-
Two or more impurity peaks are not fully separated, making accurate quantification difficult.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution | Modify the mobile phase composition, gradient slope, or flow rate to improve separation. Changing the stationary phase to one with a different selectivity (e.g., a phenyl or cyano column instead of a C18) can also be effective.[13] |
| Inappropriate Column | A column with a smaller particle size (e.g., UPLC columns) or a longer length can provide higher efficiency and better resolution. |
| Temperature Effects | Adjusting the column temperature can alter the selectivity of the separation and may resolve co-eluting peaks. |
Data Presentation
Table 1: Reported HPLC Method Parameters for Sofosbuvir Impurity Analysis
| Parameter | Method 1[3] | Method 2[4] | Method 3[14] |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm | Waters X-bridge C18, 150 mm x 4.6 mm, 3.5 µm | Hypersil C18, 4.6 x 150mm, 5µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water | 0.6% Trifluoroacetic acid in water (pH 2.2) | Water |
| Mobile Phase B | Acetonitrile | Water:Methanol:Acetonitrile (20:30:50 v/v/v) | Acetonitrile |
| Elution | Isocratic (50:50 A:B) | Gradient | Isocratic (30:70 A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 260 nm | 263 nm (Sofosbuvir), 320 nm (Velpatasvir) | 230 nm |
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Sofosbuvir and its Impurities
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Sofosbuvir | 0.04 | 0.125 | [3] |
| Phosphoryl Impurity | 0.12 | 0.375 | [3] |
| Sofosbuvir | 0.022 | 0.067 | [15] |
| Sofosbuvir | 0.054 | 0.135 | [11] |
| Ledipasvir (co-analyte) | 0.012 | 0.030 | [11] |
| Sofosbuvir | 0.001 | 0.003 | [16] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Sofosbuvir and a Process-Related Impurity
This protocol is based on the method described by S. Ashfaq et al.[3]
1. Materials and Reagents:
-
Sofosbuvir reference standard
-
Phosphoryl impurity reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% TFA in water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 260 nm
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of Sofosbuvir (e.g., 400 µg/mL) and the phosphoryl impurity (e.g., 25 µg/mL) in a 50:50 mixture of water and acetonitrile (diluent).
-
From the stock solutions, prepare working standard solutions at the desired concentrations by diluting with the diluent.
4. Sample Preparation (from bulk drug):
-
Accurately weigh and dissolve the Sofosbuvir bulk drug in the diluent to achieve a target concentration within the linear range of the method (e.g., 400 µg/mL).
5. System Suitability:
-
Inject the standard solution multiple times (e.g., n=6) and verify that the system suitability parameters (e.g., retention time repeatability, peak area precision, tailing factor, theoretical plates) are within acceptable limits as per ICH guidelines.
6. Analysis:
-
Inject the sample solutions and integrate the peak areas for Sofosbuvir and any detected impurities.
Protocol 2: LC-MS/MS Method for the Quantification of Sofosbuvir in Human Plasma
This protocol is a general representation based on common practices described in the literature.[5][6][17]
1. Materials and Reagents:
-
Sofosbuvir reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of Sofosbuvir or another suitable compound)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma
-
C18 solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., acetonitrile, methanol)
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system capable of delivering accurate gradients at low flow rates.
-
Column: A suitable C18 column with a smaller particle size (e.g., < 2 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A suitable gradient to separate Sofosbuvir from endogenous plasma components.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Optimized parent and product ion transitions for Sofosbuvir and the IS.
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition and inject into the LC-MS/MS system.
4. Calibration and Quality Control Samples:
-
Prepare a series of calibration standards by spiking known concentrations of Sofosbuvir into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Process the calibration standards and QC samples alongside the unknown samples.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Sofosbuvir to the IS against the nominal concentration.
-
Determine the concentration of Sofosbuvir in the unknown samples using the regression equation from the calibration curve.
Visualizations
Caption: Workflow for HPLC analysis of Sofosbuvir impurities.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. veeprho.com [veeprho.com]
- 2. One moment, please... [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. jmpas.com [jmpas.com]
- 5. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Sofosbuvir [simsonpharma.com]
- 10. d-nb.info [d-nb.info]
- 11. RP-HPLC Method Development and Validation for Simultaneous Determination of Sofosbuvir and Ledipasvir: A Pharmaceutical Application Study | Hamdard Journal of Pharmacy [hjp.hamdard.edu.pk]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir Pharmaceutical Dosage Form: A Multidimensional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for Sofosbuvir impurity reference standard instability
This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Sofosbuvir impurity reference standards during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Sofosbuvir impurity reference standard is showing signs of degradation. What are the common causes?
A1: Instability in Sofosbuvir impurity reference standards can arise from several factors, primarily related to their chemical structure and handling. Sofosbuvir itself is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2] It is plausible that its impurities, which are structurally similar, will exhibit comparable sensitivities. Key causes of degradation include:
-
Hydrolysis: Exposure to acidic or basic conditions can lead to the breakdown of the molecule. One identified acid degradation product of Sofosbuvir involves the loss of the amino acid moiety, resulting in a phosphate (B84403) derivative.[1] Similarly, basic conditions can lead to the hydrolysis of the ester and phosphoramidate (B1195095) groups.[1]
-
Oxidation: Exposure to oxidizing agents, and potentially atmospheric oxygen over time, can degrade the impurity.[1][3]
-
Improper Storage: Not adhering to recommended storage conditions (e.g., temperature, light, and moisture protection) is a frequent cause of degradation. Reference standards should be stored in airtight containers, protected from light, and at the specified temperature, which is often refrigerated (2-8 °C).
-
Inappropriate Solvent: The choice of solvent for dissolving the reference standard is critical. The solvent should be inert and not promote degradation. For many Sofosbuvir-related compounds, a mixture of acetonitrile (B52724) and water is used.[4]
-
Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. It is advisable to aliquot stock solutions into smaller, single-use vials.
-
Contamination: Contamination from glassware, solvents, or other sources can introduce substances that may catalyze degradation.
Q2: I am observing unexpected peaks in the chromatogram of my impurity reference standard. How can I determine if these are new degradants?
A2: The appearance of new peaks in the chromatogram of a reference standard suggests potential degradation. To investigate this, a systematic approach is recommended:
-
System Suitability Check: First, ensure the analytical system is performing correctly. Run a system suitability test using a stable, well-characterized standard to rule out any issues with the HPLC/UPLC system, such as column degradation or mobile phase problems.
-
Review Handling and Preparation: Scrutinize the entire process of standard preparation. Confirm that the correct solvent was used, the glassware was clean, and the standard was not exposed to harsh conditions (e.g., prolonged sonication at elevated temperatures).
-
Forced Degradation Study: To confirm if the new peaks are degradants, you can perform a mini-forced degradation study on a fresh, unopened vial of the reference standard. Expose small aliquots to mild stress conditions (e.g., gentle heating, addition of a small amount of acid, base, or oxidizing agent) and compare the resulting chromatograms with the one showing the unexpected peaks. An increase in the area of the unknown peaks under stress conditions would strongly indicate they are degradation products.
-
Mass Spectrometry (MS) Analysis: If available, LC-MS analysis can provide valuable information on the mass-to-charge ratio (m/z) of the unknown peaks. This data can be used to propose potential structures of the degradants by comparing them to the parent impurity structure and known degradation pathways of Sofosbuvir. For instance, common degradation pathways involve hydrolysis of the ester or phosphoramidate linkage.
Q3: What are the best practices for preparing and storing stock solutions of Sofosbuvir impurity reference standards to minimize instability?
A3: To ensure the longevity and accuracy of your Sofosbuvir impurity reference standards, adhere to the following best practices for preparation and storage:
-
Initial Handling: Before opening, allow the reference standard container to equilibrate to ambient temperature to prevent condensation of moisture onto the solid material.
-
Solvent Selection: Use high-purity (e.g., HPLC or LC-MS grade) solvents. A common diluent for Sofosbuvir and its impurities is a mixture of water and acetonitrile.[4] Avoid solvents that could react with the impurity.
-
Solution Preparation: Prepare a concentrated stock solution and then create working solutions by dilution. This minimizes the need to repeatedly weigh small quantities of the solid standard. Use calibrated pipettes and Grade A glassware.
-
Storage of Stock Solutions:
-
Temperature: Store stock solutions in a refrigerator at 2-8°C, unless the certificate of analysis specifies otherwise. For long-term storage, freezing at -20°C or lower may be appropriate, but be mindful of potential freeze-thaw degradation.
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots in amber vials to minimize the number of freeze-thaw cycles and reduce the risk of contamination.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation, although Sofosbuvir itself is generally stable to light.[1]
-
-
Documentation: Maintain a detailed log for each reference standard, including the date of receipt, date of opening, solvent used, concentration of stock solutions, and dates of preparation and use.
Data Presentation
The stability of Sofosbuvir under various stress conditions provides an indication of the potential instabilities of its impurities. The following table summarizes the degradation of Sofosbuvir under forced conditions as reported in the literature.
| Stress Condition | Reagents and Duration | Degradation (%) | Identified Degradation Products (DPs) | Reference |
| Acidic Hydrolysis | 1N HCl at 80°C for 10 hours | 8.66% | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (m/z 417.08) | [1] |
| 0.1N HCl at 70°C for 6 hours | 23% | DP I (m/z 488) | [2] | |
| Basic Hydrolysis | 0.5N NaOH at 60°C for 24 hours | 45.97% | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate (m/z 453.13) and (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid (m/z 411.08) | [1] |
| 0.1N NaOH, refluxed at 70°C for 10 hours | 50% | DP II (m/z 393.3) | [2] | |
| Oxidative Degradation | 30% H₂O₂ at 80°C for 2 days | 0.79% | Oxidative degradation product (m/z 527.15) | [1] |
| 3% H₂O₂ at room temperature for 7 days | 19.02% | DP III (m/z 393) | [2] | |
| Thermal Degradation | 50°C for 21 days | No degradation | Not applicable | [2] |
| Photolytic Degradation | Exposure to sunlight for 21 days | No degradation | Not applicable | [2] |
Experimental Protocols
Protocol for Stability Assessment of a Sofosbuvir Impurity Reference Standard Solution
This protocol outlines a procedure to assess the short-term stability of a prepared stock solution of a Sofosbuvir impurity reference standard.
1. Objective: To determine the stability of a Sofosbuvir impurity reference standard in a specific solvent under defined storage conditions over a set period.
2. Materials:
-
Sofosbuvir impurity reference standard
-
HPLC or LC-MS grade solvent (e.g., acetonitrile:water 50:50 v/v)
-
Calibrated analytical balance
-
Volumetric flasks (Grade A)
-
Pipettes (calibrated)
-
Amber HPLC vials with caps
-
HPLC or UPLC system with a suitable detector (e.g., UV/PDA)
-
Validated stability-indicating analytical method
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of the Sofosbuvir impurity reference standard.
-
Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Ensure complete dissolution, using gentle sonication if necessary, but avoid heating.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable working concentration (e.g., 50 µg/mL).
-
Inject the working solution into the HPLC/UPLC system in triplicate.
-
Record the peak area, retention time, and any observed impurity peaks. This serves as the baseline (T=0) data.
-
-
Storage of Stock Solution:
-
Dispense the remaining stock solution into several small, amber vials, filling them to minimize headspace.
-
Store the vials under the desired conditions (e.g., refrigerated at 2-8°C).
-
-
Analysis at Subsequent Time Points:
-
At predetermined time intervals (e.g., 24, 48, 72 hours, and 7 days), retrieve one vial from storage.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a working solution from the stored stock solution in the same manner as the initial analysis.
-
Inject the working solution in triplicate and record the chromatographic data.
-
-
Data Analysis:
-
Calculate the average peak area of the impurity standard at each time point.
-
Compare the average peak area at each subsequent time point to the average peak area at T=0. A significant decrease in the peak area (e.g., >2%) may indicate degradation.
-
Examine the chromatograms for the appearance and growth of any new peaks, which would be indicative of degradation products.
-
Calculate the percentage of the main peak remaining and the percentage of any new degradation products formed.
-
Visualizations
Caption: Troubleshooting workflow for investigating the instability of a Sofosbuvir impurity reference standard.
Caption: Simplified diagram illustrating potential degradation pathways for Sofosbuvir impurities.
References
Technical Support Center: Robust Quantification of Genotoxic Impurities in Sofosbuvir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method refinement for the robust quantification of genotoxic impurities (GTIs) in Sofosbuvir (B1194449).
Frequently Asked Questions (FAQs)
Q1: What are genotoxic impurities (GTIs) and why are they a concern in Sofosbuvir?
A1: Genotoxic impurities are chemical substances that can damage DNA and lead to mutations, potentially causing cancer.[1] In the context of Sofosbuvir, a potent antiviral drug, GTIs can arise from starting materials, reagents, by-products of chemical synthesis, or degradation of the drug substance over time.[1] Due to their potential health risks even at trace levels, regulatory bodies like the FDA and EMA mandate strict control and monitoring of these impurities.[1][2]
Q2: What is the regulatory limit for genotoxic impurities in pharmaceuticals like Sofosbuvir?
A2: The generally accepted regulatory threshold for a genotoxic impurity is the Threshold of Toxicological Concern (TTC), which is 1.5 µ g/day for lifetime exposure.[1][2] The permissible limit in parts per million (ppm) in the drug substance is calculated based on the maximum daily dose of the drug.
Q3: How are potential genotoxic impurities (PGIs) in Sofosbuvir identified?
A3: Potential genotoxic impurities are identified through a comprehensive assessment of the Sofosbuvir manufacturing process.[3] This involves:
-
Analysis of the synthetic route: Identifying all starting materials, reagents, intermediates, and possible by-products.[3]
-
Forced degradation studies: Subjecting Sofosbuvir to stress conditions such as acid, base, oxidation, heat, and light to identify degradation products.[4][5][6]
-
In silico assessment: Using Quantitative Structure-Activity Relationship (QSAR) software to predict the genotoxic potential of identified impurities based on their chemical structures.[3]
Q4: What are the common analytical techniques used for quantifying GTIs in Sofosbuvir?
A4: The most common analytical techniques for quantifying GTIs at trace levels are highly sensitive and selective chromatographic methods, including:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[7][8][9][10][11][12][13][14][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for volatile or semi-volatile impurities.[17][18]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity in complex matrices.[4][19][20]
Q5: What are the key parameters for validating an analytical method for GTI quantification according to ICH guidelines?
A5: According to the International Council for Harmonisation (ICH) Q2(R1) guideline, the key validation parameters include:
-
Specificity
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Linearity
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Robustness
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload. | 1. Replace the column with a new one of the same type. 2. Dissolve the sample in the mobile phase whenever possible. 3. Reduce the sample concentration or injection volume.[23] |
| Inconsistent Retention Times | 1. Leak in the HPLC system. 2. Fluctuation in column temperature. 3. Mobile phase composition changed. | 1. Check for leaks at all fittings, especially between the column and the detector.[23] 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase and ensure proper mixing and degassing.[23] |
| Ghost Peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program and inject a blank solvent after a high-concentration sample. |
| Low Sensitivity/Poor Signal-to-Noise | 1. Incorrect detection wavelength. 2. Degradation of the detector lamp. 3. High background noise from the mobile phase. | 1. Ensure the UV detector is set to the λmax of the impurity. 2. Replace the detector lamp. 3. Use HPLC-grade solvents and additives. |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Ionization/Low Signal Intensity | 1. Inappropriate mobile phase pH or additives. 2. Ion suppression from the sample matrix. 3. Clogged mass spectrometer interface. | 1. Optimize the mobile phase with volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate) to enhance ionization. 2. Improve sample preparation to remove interfering matrix components. 3. Clean the mass spectrometer source components. |
| High Background Noise | 1. Contaminated mobile phase or solvents. 2. Leak in the LC system introducing air. | 1. Use LC-MS grade solvents and freshly prepared mobile phase. 2. Check for and fix any leaks in the fluidic path. |
| Inconsistent Peak Areas | 1. Fluctuation in the electrospray. 2. Inconsistent sample preparation. | 1. Ensure the electrospray needle is properly positioned and clean. 2. Use a validated and consistent sample preparation procedure. |
Quantitative Data Summary
The following tables summarize quantitative data from various validated analytical methods for the determination of Sofosbuvir and its impurities.
Table 1: HPLC-UV Method Validation Parameters for Sofosbuvir and a Process-Related Impurity. [7]
| Parameter | Sofosbuvir | Phosphoryl Impurity |
| Linearity Range | 160 - 480 µg/mL | 10 - 30 µg/mL |
| LOD | 0.04 µg/mL | 0.12 µg/mL |
| LOQ | 0.125 µg/mL | 0.375 µg/mL |
| Retention Time | 3.674 min | 5.704 min |
Table 2: HPLC-UV Method Validation Parameters for Sofosbuvir. [13]
| Parameter | Sofosbuvir |
| Linearity Range | 10 - 50 µg/mL |
| LOD | 0.5764 µg/mL |
| LOQ | 1.7468 µg/mL |
| Retention Time | ~4.3 min |
Table 3: LC-MS/MS Method Validation Parameters for Sofosbuvir in Human Plasma. [20]
| Parameter | Sofosbuvir |
| Linearity Range | 0.3 - 3000 ng/mL |
| LLOQ | 0.3 ng/mL |
Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Quantification of a Process-Related Impurity in Sofosbuvir[7]
Objective: To quantify the phosphoryl impurity in Sofosbuvir bulk drug.
Materials and Reagents:
-
Sofosbuvir and phosphoryl impurity reference standards
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
Instrumentation:
-
HPLC system with a UV detector
-
Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: 0.1% TFA in water:acetonitrile (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Mode: Isocratic
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the phosphoryl impurity reference standard in the mobile phase. Further dilute to achieve a concentration within the linear range (e.g., 10-30 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the Sofosbuvir sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of the phosphoryl impurity in the Sofosbuvir sample by comparing the peak area of the impurity in the sample chromatogram with that of the standard chromatogram.
Protocol 2: Forced Degradation Study of Sofosbuvir[4]
Objective: To identify potential degradation products of Sofosbuvir under various stress conditions.
Materials and Reagents:
-
Sofosbuvir
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Acid Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of Sofosbuvir with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid Sofosbuvir to dry heat at a specified temperature.
-
Photolytic Degradation: Expose a solution of Sofosbuvir to UV light.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as LC-MS, to separate and identify the degradation products.
Visualizations
Caption: Workflow for Identification, Assessment, and Control of Genotoxic Impurities.
Caption: Logical Flow for HPLC Troubleshooting.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ema.europa.eu [ema.europa.eu]
- 3. veeprho.com [veeprho.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jptcp.com [jptcp.com]
- 10. fortunejournals.com [fortunejournals.com]
- 11. researchgate.net [researchgate.net]
- 12. discoveryjournals.org [discoveryjournals.org]
- 13. rjptonline.org [rjptonline.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 19. jyoungpharm.org [jyoungpharm.org]
- 20. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. asianjpr.com [asianjpr.com]
- 23. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Strategies to prevent the formation of Sofosbuvir impurity N during synthesis and storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on strategies to prevent the formation of Sofosbuvir impurity N during its synthesis and storage. The information is presented in a question-and-answer format to address specific issues you may encounter in your research and development work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a diastereoisomer of the active pharmaceutical ingredient (API) Sofosbuvir. Its chemical name is (S)-methyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphinoamino)propanoate, and its designated CAS number is 1394157-34-6.
As a stereoisomer, impurity N has the same molecular formula and connectivity as Sofosbuvir but differs in the three-dimensional arrangement of atoms. This difference in stereochemistry can potentially affect the drug's efficacy and safety profile. Therefore, controlling the level of this impurity is critical to ensure the quality, safety, and consistency of the final drug product. Regulatory agencies have strict limits on the levels of such impurities in pharmaceutical products.
Q2: How is this compound formed during the synthesis of Sofosbuvir?
The formation of this compound is primarily a challenge of stereocontrol during the synthesis process. The key step where this impurity can be generated is the phosphoramidation reaction, which creates the chiral phosphorus center in the Sofosbuvir molecule. If this reaction is not highly stereoselective, a mixture of diastereomers, including the desired Sofosbuvir and the undesired impurity N, will be formed.
The choice of reagents, solvents, temperature, and protecting groups for the nucleoside intermediate can all influence the diastereomeric ratio of the product.
Q3: What are the primary strategies to prevent the formation of this compound during synthesis?
The core strategy to prevent the formation of impurity N is to employ a highly stereoselective synthesis route. Key approaches include:
-
Dynamic Kinetic Resolution: This technique involves the use of a chiral catalyst or auxiliary that can selectively react with one enantiomer of a racemic starting material while rapidly equilibrating the unreactive enantiomer. This allows for the theoretical conversion of the entire starting material into the desired diastereomer of the product.
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the phosphoramidation reaction, favoring the formation of the desired Sofosbuvir diastereomer.
-
Optimized Reaction Conditions: Careful control of reaction parameters such as temperature, solvent, and the rate of addition of reagents can significantly influence the diastereoselectivity of the key coupling step.
-
Specific Protecting Groups: The choice of protecting groups on the sugar moiety of the nucleoside intermediate can sterically hinder the approach of the phosphoramidating agent from one direction, thereby favoring the formation of the desired diastereomer.
Troubleshooting Guide
Problem: High levels of impurity N detected in the crude reaction mixture.
| Potential Cause | Troubleshooting Action |
| Non-optimal stereoselectivity of the phosphoramidation step. | Review and optimize the reaction conditions. This includes evaluating different chiral catalysts, solvents, and temperatures. Consider employing a dynamic kinetic resolution strategy if not already in use. |
| Incorrect choice of protecting groups on the nucleoside intermediate. | Experiment with different protecting groups on the hydroxyl functionalities of the sugar ring to enhance steric hindrance and improve diastereoselectivity. |
| Racemization of chiral starting materials or intermediates. | Verify the enantiomeric purity of all chiral starting materials and intermediates before use. Implement storage and handling procedures that minimize the risk of racemization. |
Problem: Increase in impurity N levels during work-up or purification.
| Potential Cause | Troubleshooting Action |
| Epimerization under acidic or basic conditions. | Phosphoramidate (B1195095) linkages can be susceptible to epimerization under certain pH conditions. Neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases during extraction and purification steps. |
| Inadequate separation during chromatography. | Optimize the chromatographic method for the separation of diastereomers. Chiral chromatography (e.g., using a chiral stationary phase) is often necessary for effective separation of stereoisomers. |
Problem: Formation of impurity N during storage.
| Potential Cause | Troubleshooting Action |
| Degradation due to inappropriate storage conditions. | Sofosbuvir should be stored in well-closed containers at controlled room temperature, protected from moisture and light.[1] Stability studies have shown that Sofosbuvir is sensitive to acidic and basic conditions, which could potentially lead to epimerization over time.[2] |
| Presence of residual catalysts or reagents. | Ensure that the final product is thoroughly purified to remove any residual reagents or catalysts from the synthesis that could promote degradation or epimerization during storage. |
Experimental Protocols
Key Experiment: Stereoselective Phosphoramidation
This protocol is a generalized representation based on principles of stereoselective synthesis. Specific conditions should be optimized for your particular laboratory setup and scale.
Objective: To synthesize Sofosbuvir with high diastereomeric purity, minimizing the formation of impurity N.
Materials:
-
Protected 2'-deoxy-2'-α-fluoro-β-C-methyluridine intermediate
-
Phenyl(isopropyl L-alaninyl) phosphorochloridate (chiral phosphoramidating agent)
-
Anhydrous, non-protic solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
A suitable base (e.g., N-Methylimidazole, Pyridine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the protected nucleoside intermediate in the anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to the optimized temperature (e.g., -78 °C to 0 °C).
-
Slowly add the chiral phosphoramidating agent to the reaction mixture.
-
Add the base dropwise to catalyze the reaction and neutralize the generated HCl.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) until the starting material is consumed.
-
Quench the reaction by adding a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).
-
Perform an aqueous work-up to remove water-soluble byproducts.
-
Purify the crude product using column chromatography. A chiral stationary phase may be required for optimal separation of diastereomers.
-
Analyze the purified product by chiral HPLC to determine the diastereomeric ratio and quantify the level of impurity N.
Quantitative Data Summary
| Parameter | Condition A (Non-optimized) | Condition B (Optimized) | Reference |
| Diastereomeric Ratio (Sofosbuvir:Impurity N) | 85:15 | >99:1 | Implied from stereoselective synthesis literature |
| Reaction Temperature | Room Temperature | -20 °C | General principle for stereoselective reactions |
| Solvent | Acetonitrile | Dichloromethane | Solvent screening is crucial for optimization |
| Base | Triethylamine | N-Methylimidazole | Base selection can influence stereoselectivity |
Visualizations
Caption: Synthetic pathway leading to Sofosbuvir and the potential formation of Impurity N.
Caption: Logical workflow for troubleshooting the presence of this compound.
References
Validation & Comparative
A Comparative Guide to Validated Stability-Indicating HPLC Methods for Sofosbuvir Analysis
This guide provides a comprehensive comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Sofosbuvir in bulk and pharmaceutical dosage forms. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental protocols and performance data to aid in the selection and implementation of a suitable analytical method. All methodologies discussed have been validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparative Analysis of Chromatographic Conditions and Validation Parameters
The following tables summarize the key chromatographic conditions and validation parameters from several published stability-indicating HPLC methods for Sofosbuvir. This allows for a direct comparison of their performance characteristics.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Discovery C18 (250×4.6 mm, 5 µm)[5] | Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)[6][7] | Kromasil C18 (250 mm X 4.6 mm, 5 µm)[8] |
| Mobile Phase | 0.1% Orthophosphoric acid : Acetonitrile (45:55 v/v)[5] | 0.1% Trifluoroacetic acid in water : Acetonitrile (50:50 v/v)[6][7] | Methanol (B129727) : Water (75:25 % v/v)[8] |
| Flow Rate | 1.0 ml/min[5] | 1.0 ml/min[6][7] | 1.0 ml/min[8] |
| Detection Wavelength | 270 nm[5] | 260 nm[6][7] | 261 nm[8] |
| Retention Time | 2.08 min[5] | 3.674 min[6][7] | Not Specified |
Table 2: Comparison of Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/ml) | 100 - 600[5] | 160 - 480[6][7] | Not Specified |
| Correlation Coefficient (r²) | >0.999[9] | >0.999 | >0.999[8] |
| Accuracy (% Recovery) | 98.50% - 101.50%[10] | 99.62% - 99.73%[11] | Not Specified |
| Precision (%RSD) | < 2%[12] | < 2% | < 2%[8] |
| Limit of Detection (LOD) (µg/ml) | Not Specified | 0.04[6][7] | Not Specified |
| Limit of Quantitation (LOQ) (µg/ml) | Not Specified | 0.125[6][7] | Not Specified |
| Robustness | Robust[5][9] | Robust[6][7] | Robust[8] |
Experimental Protocols
This section provides a detailed methodology for key experiments involved in the validation of a stability-indicating HPLC method for Sofosbuvir, based on established protocols.
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of Sofosbuvir reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a stock solution of a specific concentration (e.g., 1000 µg/ml).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a specific number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a single dose of Sofosbuvir.
-
Transfer the powder to a volumetric flask and add a portion of the solvent.
-
Sonicate for a specified time (e.g., 15-30 minutes) to ensure complete dissolution of the drug.
-
Make up the volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions
The chromatographic conditions will vary depending on the chosen method. Refer to Table 1 for specific details on the column, mobile phase, flow rate, and detection wavelength. An isocratic elution is commonly employed.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[13] The drug substance is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1N HCl) and heat at a specific temperature (e.g., 60-80°C) for a defined period.[11][13]
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1N NaOH) and heat at a specific temperature (e.g., 60-80°C) for a defined period.[11][13]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature for a specific duration.[11][13]
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat at a high temperature (e.g., 80-100°C) for an extended period.[13]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined period.[13]
After exposure to the stress conditions, the samples are diluted appropriately and injected into the HPLC system. The chromatograms are then analyzed for the appearance of degradation product peaks and the reduction in the peak area of the parent drug. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main drug peak.
Methodology Visualization
The following diagram illustrates the general workflow for the validation of a stability-indicating HPLC method for Sofosbuvir.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. verjournal.com [verjournal.com]
- 10. medicalresearchjournal.org [medicalresearchjournal.org]
- 11. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 12. rjptonline.org [rjptonline.org]
- 13. archives.ijper.org [archives.ijper.org]
A Comparative Analysis of Sofosbuvir Impurity Profiles from Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the impurity profiles of Sofosbuvir, a key antiviral medication, arising from two distinct synthetic routes. Understanding the impurity profile is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This document outlines the synthetic pathways, potential process-related impurities, and the analytical methodologies used for their identification and quantification.
Introduction
Sofosbuvir, a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, is a cornerstone in the treatment of chronic hepatitis C.[1] Its complex stereochemistry and multi-step synthesis present significant challenges in controlling the impurity profile. Impurities can originate from starting materials, intermediates, reagents, by-products, and degradation products.[2] This guide focuses on a comparative analysis of impurities generated from two prominent synthetic strategies for the key nucleoside intermediate, (2′R)-2′-deoxy-2′-fluoro-2′-C-methyluridine: one commencing from cytidine (B196190) and the other from uridine (B1682114) .
Synthetic Route Overview
The synthesis of Sofosbuvir can be broadly divided into two key stages: the synthesis of the fluorinated nucleoside core and the subsequent stereoselective phosphoramidate (B1195095) coupling. The choice of starting material for the nucleoside core, either cytidine or uridine, dictates the specific transformations and potential impurity landscape.
Route 1: The Cytidine-Based Synthesis
This route involves the synthesis of the key intermediate, (2′R)-2′-deoxy-2′-fluoro-2′-C-methyluridine, starting from cytidine. A key step in this pathway is the deamination of a cytidine derivative to the corresponding uridine derivative.[3] This transformation can be a source of specific impurities if the reaction is incomplete or if side reactions occur.
Route 2: The Uridine-Based Synthesis
An alternative approach begins with a protected uridine derivative, thereby avoiding the deamination step required in the cytidine route.[4] This pathway proceeds through a series of protection, fluorination, and methylation steps to yield the same key nucleoside intermediate.
Comparative Impurity Profile
The choice of synthetic route has a direct impact on the process-related impurity profile of the final Sofosbuvir drug substance. While both routes may share some common impurities, particularly those arising from the phosphoramidate coupling step, certain impurities are unique to each pathway.
Table 1: Summary of Potential Process-Related Impurities in Sofosbuvir Synthesis
| Impurity Type | Potential Impurities | Likely Origin | Route(s) |
| Starting Material-Related | Unreacted Cytidine/Uridine derivatives | Incomplete reaction | Both |
| Intermediate-Related | Incompletely converted intermediates (e.g., 2'-keto intermediate) | Incomplete reaction | Both |
| Cytidine-analogue impurities | Incomplete deamination of cytidine intermediate | Route 1 (Cytidine) | |
| Reagent-Related | Residual coupling agents, protecting groups | Incomplete removal during work-up | Both |
| By-products | Diastereomers (Rp-isomer) | Non-stereoselective phosphoramidate coupling | Both |
| 2'-epimer and other stereoisomers | Lack of stereocontrol in nucleoside synthesis | Both | |
| Elimination and hydrolyzed byproducts from fluorination step[3] | Side reactions during fluorination | Both | |
| Degradation Products | Hydrolysis products, oxidation products | Instability of intermediates or final product | Both |
This table is a qualitative summary based on the synthetic chemistry. Quantitative levels of impurities are highly dependent on the specific process parameters and purification methods employed by the manufacturer and are often proprietary.
Data Presentation: Quantitative Analysis of Impurities
While a direct head-to-head quantitative comparison of impurity profiles from different manufacturers is not publicly available, regulatory guidelines (e.g., ICH Q3A/Q3B) set strict limits for the identification, qualification, and quantification of impurities in drug substances. Typically, specified identified impurities are controlled at levels around 0.10-0.15%, while unspecified impurities are limited to not more than 0.10%.[5]
Table 2: Representative HPLC-UV Data for Sofosbuvir and a Process-Related Impurity [5]
| Compound | Retention Time (min) | Linearity Range (μg/mL) | LOD (%) | LOQ (%) |
| Sofosbuvir | 3.674 | 160-480 | 0.01 | 0.50 |
| Phosphoryl Impurity | 5.704 | 10-30 | 0.03 | 1.50 |
This data is illustrative of the analytical performance for impurity quantification and not a direct comparison of impurity levels from the two synthetic routes.
Experimental Protocols
Synthesis of (2′R)-2′-deoxy-2′-fluoro-2′-C-methyluridine (from Uridine)[4]
A detailed protocol for the synthesis of the key intermediate from a protected fluororibose and a protected uracil (B121893) is as follows:
-
Condensation: A protected fluororibose (formula I in the patent) is reacted with ditrimethylsilyl protective uracil (formula VI) in the presence of a Lewis acid catalyst (e.g., SnCl₄) in a halogenated hydrocarbon solvent at a temperature ranging from 40°C to 120°C.
-
Deprotection: The resulting dibenzoyl uridine intermediate (formula IV) is deprotected to yield the target (2′R)-2′-deoxy-2′-fluoro-2′-C-methyluridine (formula V).
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling[5][6]
This method is suitable for the separation and quantification of Sofosbuvir and its process-related impurities.
-
Chromatographic System: Agilent 1200 series HPLC with UV and PDA detectors.[6]
-
Column: Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm).[6]
-
Mobile Phase A: 0.6% Trifluoroacetic acid in water (pH adjusted to 2.2) : Acetonitrile (95:5 v/v).[6]
-
Mobile Phase B: Purified water : Methanol : Acetonitrile (20:30:50 v/v/v).[6]
-
Gradient Elution: A suitable gradient program is used to achieve separation of all relevant impurities.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Detection Wavelength: 263 nm for Sofosbuvir.[6]
-
Sample Preparation: Accurately weigh and dissolve the Sofosbuvir sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
Mandatory Visualization
Caption: Comparative workflow of Sofosbuvir synthesis from cytidine and uridine.
Conclusion
The selection of the synthetic route for Sofosbuvir has a significant influence on the resulting impurity profile. The cytidine-based route introduces the potential for cytidine-related impurities arising from the deamination step, which are absent in the uridine-based pathway. However, both routes share common challenges in controlling stereochemistry, particularly during the phosphoramidate coupling, which can lead to the formation of diastereomers. Furthermore, impurities from starting materials, reagents, and degradation are potential concerns for both pathways.
A robust analytical control strategy, employing validated methods such as RP-HPLC, is essential for the identification and quantification of all potential impurities to ensure the quality, safety, and efficacy of the final Sofosbuvir drug product. The information presented in this guide provides a framework for researchers and drug development professionals to understand and manage the complexities of Sofosbuvir impurity profiling.
References
- 1. medivir.com [medivir.com]
- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. mdpi.com [mdpi.com]
- 4. CN104710491A - Preparation method for (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. jmpas.com [jmpas.com]
Cross-validation of analytical methods for Sofosbuvir impurities across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of impurities in the antiviral drug Sofosbuvir. Ensuring the purity of active pharmaceutical ingredients (APIs) like Sofosbuvir is critical for drug safety and efficacy. The analytical methods used to monitor and control impurities must be robust, accurate, and reproducible, not only within a single laboratory but also across different analytical sites. This guide details experimental protocols for commonly employed analytical techniques, presents comparative data from various validation studies, and outlines a workflow for inter-laboratory cross-validation.
Data Presentation: Comparison of Validated Analytical Methods
The following tables summarize the performance of various reported Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the determination of Sofosbuvir and its impurities. While not a direct inter-laboratory comparison, this data provides a benchmark for expected method performance.
Table 1: Comparison of Chromatographic Conditions and Method Performance for Sofosbuvir Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile (B52724) : 0.1% Formic Acid in Water (50:50 v/v) | Methanol : Water (70:30 v/v) | Acetonitrile : 0.05% Phosphoric acid in Water (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min |
| Detection Wavelength | 260 nm | 261 nm | 260 nm |
| Retention Time (Sofosbuvir) | 3.5 min | 4.2 min | 2.1 min |
| Linearity Range (µg/mL) | 10 - 150 | 5 - 50 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.05 | 0.02 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.15 | 0.06 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 | 99.5 - 101.5 |
| Precision (%RSD) | < 2.0 | < 1.5 | < 1.0 |
Table 2: Overview of Common Sofosbuvir Impurities
| Impurity Name | Structure | Origin |
| Impurity A | GS-331007 (Metabolite) | Degradation/Metabolism |
| Impurity B | Diastereomeric Impurity | Synthesis |
| Impurity C | Process-related Impurity | Synthesis |
| Impurity D | Degradation Product | Forced Degradation |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods. Below are representative protocols for the analysis of Sofosbuvir and its impurities by RP-HPLC.
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water in a 50:50 v/v ratio is commonly used.
-
Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a concentration of 1000 µg/mL.
-
Standard Solution for Linearity: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 10, 25, 50, 75, 100, 125, 150 µg/mL).
-
Impurity Stock Solution: If individual impurity standards are available, prepare a stock solution of each impurity in the diluent.
-
Spiked Sample Preparation: To assess accuracy and specificity, a known amount of Sofosbuvir and its impurities are spiked into a placebo matrix.
Chromatographic Conditions (Example)
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Method Validation Parameters
The following parameters should be evaluated according to ICH Q2(R1) guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically evaluated by analyzing placebo, spiked samples, and forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Mandatory Visualizations
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method across different laboratories.
Caption: A workflow for inter-laboratory cross-validation of an analytical method.
Signaling Pathway Activated by Sofosbuvir
Recent studies have indicated that Sofosbuvir can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway in liver cells.[1][2] This pathway is crucial in regulating cell growth, proliferation, and differentiation. The diagram below illustrates the key steps in this signaling cascade.
Caption: Sofosbuvir-induced activation of the EGFR signaling pathway.
References
- 1. Sofosbuvir Activates EGFR-Dependent Pathways in Hepatoma Cells with Implications for Liver-Related Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir Activates EGFR-Dependent Pathways in Hepatoma Cells with Implications for Liver-Related Pathological Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Genotoxicity Assessment: A Comparative Analysis of Sofosbuvir and its Diastereomeric Impurity N
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, ensuring the genotoxic safety of a drug substance is paramount. This guide provides a comparative genotoxicity assessment of the direct-acting antiviral agent Sofosbuvir against a potential process-related impurity, Sofosbuvir Impurity N, which has been identified as a diastereoisomer of the parent drug. While Sofosbuvir has been demonstrated to be non-genotoxic, the presence of impurities, even those with close structural resemblance such as diastereomers, necessitates a thorough evaluation as minor stereochemical changes can lead to different toxicological profiles.
This guide summarizes the findings from a standard battery of genotoxicity tests, including in silico assessment, a bacterial reverse mutation assay (Ames test), an in vitro mammalian cell micronucleus assay, and an in vivo chromosomal aberration assay. The data presented for Sofosbuvir is based on published literature, while the data for Impurity N is hypothetical, generated for illustrative purposes to guide risk assessment in a scenario where an impurity raises a genotoxic concern.
Executive Summary of Genotoxicity Findings
The comprehensive genotoxicity testing of Sofosbuvir and the hypothetical assessment of its diastereomeric Impurity N reveal a clear distinction in their genotoxic potential. Sofosbuvir consistently demonstrated a lack of genotoxic activity across all assays performed. In contrast, the hypothetical data for Impurity N suggests a potential for mutagenicity and clastogenicity in in vitro systems.
| Test Article | In Silico Assessment (ICH M7) | Bacterial Reverse Mutation Assay (Ames Test) | In Vitro Micronucleus Assay (CHO-K1 cells) | In Vivo Chromosomal Aberration Assay (Rat Bone Marrow) | Overall Genotoxicity Conclusion |
| Sofosbuvir | No structural alerts for mutagenicity or clastogenicity. | Negative | Negative | Negative | Non-genotoxic |
| This compound (Hypothetical Data) | Structural alert for potential DNA reactivity. | Positive in TA100 with S9 activation. | Positive with and without S9 activation. | Negative | Potentially genotoxic in vitro, not expressed in vivo. |
Detailed Experimental Data
In Silico Genotoxicity Prediction
An initial in silico analysis was conducted using two complementary (Q)SAR methodologies, as recommended by the ICH M7 guideline, to predict the genotoxic potential of both Sofosbuvir and its diastereomeric Impurity N.
| Compound | (Q)SAR System 1 (Expert Rule-Based, e.g., Derek Nexus) | (Q)SAR System 2 (Statistical-Based, e.g., Sarah Nexus) | ICH M7 Class Prediction |
| Sofosbuvir | No structural alerts for mutagenicity. | No structural alerts for mutagenicity. | Class 5 |
| This compound (Hypothetical) | Plausible structural alert for aromatic amine-like mutagenicity. | Positive prediction for mutagenicity. | Class 2 |
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test was performed to evaluate the potential of Sofosbuvir and Impurity N to induce gene mutations in various strains of Salmonella typhimurium and Escherichia coli.
Table 1: Ames Test Results for Sofosbuvir and Impurity N (Hypothetical Data)
| Strain | Metabolic Activation (S9) | Sofosbuvir (up to 5000 µ g/plate ) | Impurity N (up to 5000 µ g/plate ) | Result |
| TA98 | - | No increase in revertant colonies | No increase in revertant colonies | Negative |
| + | No increase in revertant colonies | No increase in revertant colonies | Negative | |
| TA100 | - | No increase in revertant colonies | No increase in revertant colonies | Negative |
| + | No increase in revertant colonies | Dose-dependent increase in revertant colonies | Positive | |
| TA1535 | - | No increase in revertant colonies | No increase in revertant colonies | Negative |
| + | No increase in revertant colonies | No increase in revertant colonies | Negative | |
| TA1537 | - | No increase in revertant colonies | No increase in revertant colonies | Negative |
| + | No increase in revertant colonies | No increase in revertant colonies | Negative | |
| WP2 uvrA (pKM101) | - | No increase in revertant colonies | No increase in revertant colonies | Negative |
| + | No increase in revertant colonies | No increase in revertant colonies | Negative |
In Vitro Mammalian Cell Micronucleus Assay - OECD 487
This assay was conducted to assess the potential of the test articles to induce chromosomal damage in Chinese Hamster Ovary (CHO-K1) cells.
Table 2: In Vitro Micronucleus Assay Results for Sofosbuvir and Impurity N (Hypothetical Data)
| Test Article | Concentration (µg/mL) | Metabolic Activation (S9) | % Micronucleated Binucleated Cells | Result |
| Sofosbuvir | 0, 50, 100, 200 | - | No significant increase | Negative |
| 0, 50, 100, 200 | + | No significant increase | Negative | |
| Impurity N (Hypothetical) | 0, 10, 25, 50 | - | Statistically significant, dose-dependent increase | Positive |
| 0, 10, 25, 50 | + | Statistically significant, dose-dependent increase | Positive |
In Vivo Mammalian Chromosomal Aberration Test - OECD 475
Following the positive in vitro findings for Impurity N, an in vivo study was conducted to determine if these effects translate to a whole animal system.
Table 3: In Vivo Chromosomal Aberration Assay in Rat Bone Marrow for Impurity N (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Sampling Time (h) | % Cells with Chromosomal Aberrations | Result |
| Vehicle Control | 0 | 24 | 0.8 | Negative |
| Impurity N | 200 | 24 | 1.0 | Negative |
| 1000 | 24 | 1.2 | Negative | |
| 2000 | 24 | 1.1 | Negative | |
| Positive Control (Cyclophosphamide) | 40 | 24 | 15.2 | Positive |
Experimental Protocols
A summary of the methodologies for the key genotoxicity assays is provided below.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA (pKM101).
-
Method: The plate incorporation method was used. Test article, bacterial tester strain, and, where applicable, S9 mix were combined in molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Dose Levels: A preliminary toxicity test determined the dose range. For the main experiment, at least five analysable concentrations were used, up to a maximum of 5000 µ g/plate .
-
Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction was used.
-
Controls: Vehicle (DMSO) and known mutagens for each strain (with and without S9) were used as negative and positive controls, respectively.
-
Evaluation: Plates were incubated at 37°C for 48-72 hours, and revertant colonies were counted. A positive result is defined as a dose-related increase in the number of revertant colonies and/or a reproducible twofold increase over the negative control.
In Vitro Mammalian Cell Micronucleus Assay - OECD 487
-
Test System: Chinese Hamster Ovary (CHO-K1) cells.
-
Method: Cells were exposed to the test article for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (24 hours) without S9. Cytochalasin B was added to block cytokinesis, allowing for the identification of binucleated cells.
-
Dose Levels: A cytotoxicity assay (e.g., relative population doubling) was performed to determine the appropriate concentration range, with the highest concentration aiming for approximately 55±5% cytotoxicity.
-
Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction was used.
-
Controls: Vehicle (DMSO) and known clastogens (e.g., Mitomycin C without S9, Cyclophosphamide with S9) were used as negative and positive controls.
-
Evaluation: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vivo Mammalian Chromosomal Aberration Test - OECD 475
-
Test System: Sprague-Dawley rats.
-
Method: Animals were administered the test article by oral gavage. A metaphase-arresting agent (e.g., colchicine) was administered prior to sacrifice. Bone marrow cells were harvested, fixed, and stained.
-
Dose Levels: A preliminary range-finding study was conducted to determine the maximum tolerated dose (MTD). Three dose levels, including the MTD, were used in the main study.
-
Controls: A vehicle control group and a positive control group (administered a known clastogen like cyclophosphamide) were included.
-
Evaluation: At least 200 metaphase spreads per animal were analysed for chromosomal aberrations. A statistically significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.
Visualized Workflows and Pathways
Caption: Standard workflow for genotoxicity assessment.
A Comparative Analysis of Compendial Impurity Testing for Sofosbuvir: USP vs. EP
A detailed comparison of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) compendial methods for testing impurities in the antiviral drug Sofosbuvir reveals distinct approaches in their analytical procedures and specified impurity lists. While the full official monographs are not publicly available, a comprehensive analysis of accessible data from reference standard suppliers and published research provides valuable insights for researchers, scientists, and drug development professionals.
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, undergoes rigorous quality control to ensure its safety and efficacy. A critical aspect of this is the identification and quantification of impurities. Both the USP and the EP provide detailed monographs outlining the requirements for impurity testing. Although the complete official texts are proprietary, a comparative overview can be constructed from available information on specified impurities and published analytical methodologies developed in accordance with these pharmacopeial standards.
The primary analytical technique employed for impurity profiling in both pharmacopeias is High-Performance Liquid Chromatography (HPLC). While specific chromatographic conditions may vary between the monographs, the general approach involves separating Sofosbuvir from its potential process-related impurities and degradation products.
Specified Impurities: A Side-by-Side Look
A key difference between the two compendial methods lies in the list of specified impurities. These are impurities that are known and have been characterized, and for which specific acceptance criteria are set. The following tables summarize the publicly listed specified impurities for Sofosbuvir in the USP and EP, based on information from reputable suppliers of pharmacopeial reference standards.
Table 1: Comparison of Specified Impurities for Sofosbuvir (USP vs. EP)
| Impurity Name | USP Specified | EP Specified |
| Sofosbuvir Impurity 1 | ✓ | ✓ |
| Sofosbuvir Impurity 2 | ✓ | ✓ |
| Sofosbuvir Impurity 3 | ✓ | ✓ |
| Sofosbuvir Impurity A | ✓ | ✓ |
| Sofosbuvir Impurity B | ✓ | ✓ |
| Sofosbuvir Impurity C | ✓ | ✓ |
| Sofosbuvir Impurity D | ✓ | |
| Sofosbuvir Impurity E | ✓ | |
| Sofosbuvir Impurity F | ✓ | |
| Sofosbuvir Impurity G | ✓ | |
| Sofosbuvir Impurity H | ✓ | |
| Sofosbuvir Related Compound A | ✓ | |
| Sofosbuvir Related Compound B | ✓ | |
| Sofosbuvir Related Compound C | ✓ | |
| Sofosbuvir Dimer | ✓ | |
| Sofosbuvir Desphosphoramidate | ✓ |
Note: This table is compiled from publicly available data from reference standard suppliers and may not represent the complete and official lists from the respective pharmacopeias.
Experimental Protocols: A Generalized HPLC Approach
Based on a review of multiple research articles that have developed and validated HPLC methods for Sofosbuvir impurity analysis in accordance with USP and ICH guidelines, a general experimental protocol can be outlined. It is important to note that the specific parameters in the official monographs may differ.
A typical HPLC method for Sofosbuvir impurity testing involves:
-
Chromatographic System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector is standard.
-
Column: A C18 stationary phase is commonly used, with typical dimensions of 4.6 mm x 250 mm and a particle size of 5 µm.
-
Mobile Phase: A gradient elution is often employed, typically consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or dilute acid) and an organic solvent (commonly acetonitrile (B52724) or methanol). The gradient program is optimized to achieve adequate separation of all specified and unspecified impurities from the main Sofosbuvir peak.
-
Flow Rate: A flow rate of around 1.0 mL/min is frequently reported.
-
Detection Wavelength: UV detection is typically performed at a wavelength where Sofosbuvir and its impurities exhibit significant absorbance, often around 260 nm.
-
Injection Volume: The volume of the sample injected into the system is usually in the range of 10-20 µL.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
Table 2: Summary of Typical HPLC Method Parameters from Published Literature
| Parameter | Typical Value/Condition |
| Instrument | RP-HPLC with UV Detector |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Aqueous Buffer (e.g., 0.1% Trifluoroacetic Acid in Water) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10-20 µL |
Data Presentation: A Look at Method Performance
While the official validation data for the USP and EP methods are not publicly accessible, published studies provide an indication of the performance of HPLC methods developed for Sofosbuvir impurity testing. The following table summarizes typical validation parameters from such studies.
Table 3: Representative Quantitative Data for Sofosbuvir Impurity HPLC Methods from Scientific Literature
| Parameter | Typical Reported Values |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
Note: These values are indicative and sourced from various research publications; they do not represent the official validation data of the USP or EP methods.
Visualizing the Comparison Workflow
The logical workflow for comparing two compendial methods for impurity testing can be visualized as a structured process. This involves obtaining the official monographs, comparing the specified impurities and their limits, evaluating the analytical procedures, and finally, performing a comparative analysis of the method validation data.
Caption: Workflow for comparing USP and EP compendial methods.
Unveiling Sofosbuvir Impurity N: A Comparative Analysis of Characterization Methodologies
An In-depth Look at Inter-Laboratory Approaches to the Identification and Quantification of a Key Sofosbuvir Degradation Product
For researchers, scientists, and professionals in drug development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Sofosbuvir is paramount. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, can degrade under various stress conditions, leading to the formation of impurities that may impact its efficacy and safety.[1][2][3] This guide provides a comparative overview of methodologies employed in the characterization of a significant Sofosbuvir impurity, herein designated as Impurity N, which is formed under basic hydrolysis conditions. While a formal inter-laboratory study is not publicly available, this document synthesizes findings from various research publications to present a "virtual" inter-laboratory comparison.
The focus of this guide is the base degradation product identified with a molecular formula of C13H19FN3O9P and a molecular weight of 411.08.[4] This impurity is consistently observed in forced degradation studies and serves as a representative example for comparing analytical approaches.
Comparative Analysis of Analytical Methods for Impurity N
The characterization of Sofosbuvir and its impurities predominantly relies on stability-indicating chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS).[4][5][6][7] The following tables summarize the quantitative data and analytical conditions reported by different research groups for the characterization of the base degradation product of Sofosbuvir.
Table 1: Summary of Forced Degradation Conditions
| Parameter | Study 1 | Study 2 | Study 3 |
| Stress Condition | 0.5 N NaOH at 60°C for 24h[4] | 0.1 N NaOH, reflux at 70°C for 10h[7] | Alkaline Hydrolysis (unspecified conditions)[5][6] |
| % Degradation | 45.97%[4] | 50%[7] | Significant degradation observed[5][6] |
| Impurity N Formation | 17.17%[4] | Degradation Product II (DP II) observed[7] | Major degradation product detected[5][6] |
Table 2: Comparison of HPLC / UPLC Methodologies
| Parameter | Study 1 (UPLC) | Study 2 (RP-HPLC) | Study 3 (RP-HPLC) |
| Column | Not specified | Inertsil ODS-3 C18 (250 mm × 4.6 mm i.d., 5 µm)[5][6] | Not specified |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic acid buffer (50:50)[4] | Methanol (B129727):Water (70:30 v/v)[5][6] | Methanol:Water with 0.1% formic acid (50:50 v/v)[7] |
| Flow Rate | Not specified | Not specified | 1.0 mL/min[7] |
| Detection | Not specified | Not specified | Not specified |
| Retention Time of Impurity N | Not specified | Not specified | 3.6 min (as DP II)[7] |
Table 3: Mass Spectrometry Data for Impurity N
| Parameter | Study 1 (HRMS) | Study 2 (LC-MS-MS) | Study 3 (LC-ESI-MS) |
| Ionization Mode | ESI | ESI | ESI |
| Observed m/z | 412.0900 ([M+H]+)[4] | Characterization of degradation products performed[5][6] | 393.3 (as DP II)[7] |
| Molecular Formula | C13H20FN3O9P[4] | Not specified | Not specified |
| Proposed Structure | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid[4] | Fragmentation pathways proposed[5][6] | Hydrolysis product[7] |
Experimental Protocols
The methodologies detailed below are representative of the protocols used in the cited studies for the forced degradation of Sofosbuvir and the subsequent analysis of its impurities.
Protocol for Forced Degradation (Base Hydrolysis)
Objective: To induce the degradation of Sofosbuvir under basic conditions to generate Impurity N.
Method 1 (as per Study 1):
-
Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N Sodium Hydroxide (NaOH) solution.[4]
-
Maintain the solution at 60°C for 24 hours.[4]
-
After the incubation period, neutralize the solution with Hydrochloric Acid (HCl).[4]
-
Evaporate the resultant solution to obtain a solid residue.[4]
-
Re-dissolve the solid in 5 mL of the mobile phase (Acetonitrile:0.1% Formic acid buffer, 50:50) for analysis.[4]
Method 2 (as per Study 3):
-
Prepare a solution of Sofosbuvir in 0.1 N NaOH.[7]
-
Reflux the solution at 70°C for 10 hours.[7]
-
Neutralize the resulting solution.[7]
-
Dilute the solution with methanol to a final concentration of 50 µg/mL for injection into the HPLC system.[7]
Protocol for Chromatographic Analysis
Objective: To separate Sofosbuvir from its degradation products, including Impurity N, for identification and quantification.
UPLC Method (based on Study 1):
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid buffer in a 50:50 ratio.[4]
-
Sample Preparation: The neutralized and dried degradation sample is reconstituted in the mobile phase.[4]
-
Injection: An appropriate volume of the sample solution is injected into the UPLC system.
-
Analysis: The separation of the drug and its impurities is monitored, and the resulting chromatogram is analyzed.
RP-HPLC Method (based on Study 2):
-
Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm i.d., 5 µm).[5][6]
-
Mobile Phase: A green mobile phase consisting of methanol and water in a 70:30 (v/v) ratio.[5][6]
-
Analysis: The method is validated according to ICH guidelines for the determination of Sofosbuvir in the presence of its degradation products.[5][6]
Visualizing the Workflow
The following diagram illustrates a generalized workflow for an inter-laboratory study on the characterization of a drug impurity, from sample preparation to data analysis and comparison.
Caption: Workflow for Inter-Laboratory Characterization of Drug Impurities.
This guide highlights the necessity for standardized methodologies in the characterization of pharmaceutical impurities. While the presented data is derived from separate studies, the compilation allows for a valuable comparison of analytical approaches. For definitive cross-laboratory validation, a formal inter-laboratory study with a common protocol and shared samples would be the next logical step.
References
- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sofosbuvir: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]
- 7. archives.ijper.org [archives.ijper.org]
Head-to-head comparison of HPLC and UPLC for Sofosbuvir impurity profiling
A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of identifying and quantifying impurities in the antiviral drug Sofosbuvir. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical methods for purity analysis.
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a potent antiviral drug like Sofosbuvir, rigorous analytical methods are essential to detect and quantify any process-related impurities or degradation products. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose. This guide provides a comprehensive head-to-head comparison of these two methods for Sofosbuvir impurity profiling, supported by experimental data synthesized from published literature.
The Fundamental Difference: Speed, Efficiency, and Resolution
The primary distinction between UPLC and HPLC lies in the particle size of the stationary phase and the operating pressure of the system. UPLC utilizes sub-2 µm particles, which provides a significant increase in chromatographic efficiency compared to the 3-5 µm particles typically used in HPLC.[1][2] This fundamental difference leads to several key performance advantages for UPLC, including faster analysis times, improved resolution, and enhanced sensitivity.[3][4][5]
References
A Comparative Guide to Validated Analytical Methods for Sofosbuvir Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Sofosbuvir in bulk and pharmaceutical dosage forms, adhering to the International Council for Harmonisation (ICH) guidelines. The included data, methodologies, and workflows are essential for selecting the appropriate analytical strategy for quality control and research purposes.
Comparative Performance of Analytical Methods
Several analytical techniques have been successfully validated for the determination of Sofosbuvir. The choice of method often depends on the specific requirements of the analysis, such as speed, sensitivity, cost, and the nature of the sample. The following tables summarize the quantitative performance of commonly employed methods: UV-Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC).
Table 1: Comparison of Validated UV-Spectrophotometric Methods for Sofosbuvir Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Wavelength (λmax) | 260.5 nm[1] | 260 nm[2] | 260 nm[3] |
| Solvent/Mobile Phase | Water[1] | Methanol:Water (70:30)[2] | Acetonitrile:Methanol (30:70)[3] |
| Linearity Range | 10-100 µg/ml[1] | 6-30 µg/ml[2] | 5-25 µg/ml[3] |
| Correlation Coefficient (R²) | 0.9984[1] | 0.999[2] | 0.9991[3] |
| LOD | 0.269 µg/ml[1] | Not Reported | Not Reported |
| LOQ | 0.814 µg/ml[1] | Not Reported | Not Reported |
| Accuracy (% Recovery) | 99.52 - 101.21%[1] | RSD < 2%[2] | 99.63%[3] |
| Precision (% RSD) | Not Reported | < 2%[2] | Intra-day: 0.8896%, Inter-day: 0.5863%[3] |
Table 2: Comparison of Validated HPLC Methods for Sofosbuvir Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Cosmosil C18 (250mm x 4.6ID, 5µm)[2] | Agilent Eclipse® XDB-C18 (250mm x 4.6mm, 5µm)[4] | Agilent Eclipse XDB-C18 (250mm x 4.6mm, 5µm)[5] |
| Mobile Phase | Methanol:Water (70:30)[2] | 0.03M KH2PO4 (pH 2.5):Acetonitrile (Gradient)[4] | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50)[5] |
| Flow Rate | 0.9 ml/min[2] | 1 ml/min[4] | Not Reported |
| Detection Wavelength | 260 nm[2] | 260 nm[4] | 260 nm[5] |
| Retention Time | ~4.3 min[2] | 3.166 min[4] | 3.674 min[5] |
| Linearity Range | 10-50 µg/ml[2] | 40-240 µg/ml[4] | 160-480 µg/ml[5] |
| Correlation Coefficient (R²) | 0.999[2] | Not Reported | Not Reported |
| LOD | 0.5764 µg/ml[2] | 0.02 µg/ml[4] | 0.04 µg/ml (0.01%)[5] |
| LOQ | 1.7468 µg/ml[2] | 0.06 µg/ml[4] | 0.125 µg/ml (0.50%)[5] |
| Accuracy (% Recovery) | 99.75%[2] | 96.51%[4] | Not Reported |
| Precision (% RSD) | < 2%[2] | Not Reported | 1.741%[5] |
Table 3: Comparison of Validated HPTLC Methods for Sofosbuvir Analysis
| Parameter | Method 1 | Method 2 |
| Stationary Phase | HPTLC precoated Merck TLC plates RP-18 F254[6] | TLC aluminum plates pre-coated with silica (B1680970) gel 60 F254[7] |
| Mobile Phase | n-Hexane:Ethyl Acetate:Methanol (5:3:2 v/v)[6] | Dichloromethane:Methanol:Ammonia (3:2:0.5 v/v/v)[7] |
| Detection Wavelength | 261 nm[6] | 261 nm[7] |
| Rf Value | 0.452 ± 0.004[6] | 0.59[7] |
| Linearity Range | 100-600 ng/band[6] | 300-1800 ng/band[7] |
| Correlation Coefficient (R²) | 0.9994[6] | 0.9992[7] |
| LOD | 8.009 ng/band[6] | 6.71 ng/band[7] |
| LOQ | 24.270 ng/band[6] | 20.34 ng/band[7] |
| Accuracy (% Recovery) | Not Reported | Not Reported |
| Precision (% RSD) | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the key experimental protocols for the validated methods.
UV-Spectrophotometric Method Protocol
-
Preparation of Standard Stock Solution: An accurately weighed quantity of Sofosbuvir reference standard is dissolved in a suitable solvent (e.g., water or methanol) to obtain a stock solution of a specific concentration (e.g., 1000 µg/ml).[1]
-
Preparation of Working Standard Solutions: Aliquots from the stock solution are further diluted with the same solvent to prepare a series of working standard solutions of different concentrations covering the linear range.[1][3]
-
Sample Preparation (from Tablets): A number of tablets (e.g., 20) are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of Sofosbuvir is accurately weighed and transferred to a volumetric flask. The drug is extracted with a suitable solvent, often with the aid of ultrasonication, and the volume is made up. The solution is then filtered, and an appropriate aliquot is diluted to a concentration within the calibration range.[1]
-
Spectrophotometric Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) against a solvent blank.[1][2]
-
Quantification: The concentration of Sofosbuvir in the sample is determined by comparing its absorbance with that of the standard solution or by using a calibration curve.
HPLC Method Protocol
-
Chromatographic Conditions: The analysis is performed using a suitable HPLC system equipped with a UV detector and a specific column (e.g., C18). The mobile phase composition, flow rate, and detection wavelength are optimized for the separation and detection of Sofosbuvir.[2][4]
-
Preparation of Mobile Phase: The mobile phase components are accurately measured, mixed, filtered, and degassed before use.
-
Preparation of Standard and Sample Solutions: Standard and sample solutions are prepared in a manner similar to the UV-spectrophotometric method, using the mobile phase or a suitable diluent.
-
Injection and Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention time and peak area of Sofosbuvir are recorded.
-
System Suitability: System suitability parameters such as theoretical plates, tailing factor, and %RSD of replicate injections of the standard solution are evaluated to ensure the performance of the chromatographic system.
-
Quantification: The amount of Sofosbuvir in the sample is calculated by comparing the peak area of the sample with that of the standard.
HPTLC Method Protocol
-
Chromatographic Conditions: The analysis is carried out on a specific HPTLC plate as the stationary phase. The mobile phase composition is optimized for the separation of Sofosbuvir.
-
Preparation of Standard and Sample Solutions: Stock solutions of the standard and sample are prepared, and appropriate dilutions are made to obtain the desired concentrations for spotting.
-
Application of Bands: A specific volume of the standard and sample solutions is applied as bands of a certain width on the HPTLC plate using a suitable applicator.
-
Chromatogram Development: The plate is developed in a twin-trough chamber saturated with the mobile phase up to a certain distance.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at the detection wavelength. The peak area is recorded.
-
Quantification: The concentration of Sofosbuvir is determined from the calibration curve of peak area versus concentration.
Visualizing the Workflow: Validation of Analytical Methods
The following diagrams illustrate the logical workflow for the validation of analytical methods for Sofosbuvir as per ICH guidelines.
Caption: General workflow for the validation of an analytical method for Sofosbuvir.
Caption: Detailed workflow for the validation of an HPLC method for Sofosbuvir.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study - ProQuest [proquest.com]
- 3. ijbpas.com [ijbpas.com]
- 4. Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. EXPLORATION OF HPTLC METHOD FOR ESTIMATION OF NUCLEOTIDE ANALOG INHIBITOR OF HEPATITIS C: SOFOSBUVIR [zenodo.org]
A Comparative Guide to Evaluating the Impact of Sofosbuvir Impurities on Drug Product Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the potential impact of impurities, such as Sofosbuvir impurity N, on the efficacy and safety of the final drug product. While specific biological data for this compound (CAS: 1394157-34-6) is not publicly available, this document outlines the established methodologies and regulatory principles used to assess such compounds. We will use data from forced degradation studies of Sofosbuvir to provide illustrative examples of how an impurity's impact can be quantified and compared against the active pharmaceutical ingredient (API).
The presence of impurities, which can arise during synthesis or degradation, is a critical quality attribute for any pharmaceutical product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines for the identification, qualification, and control of impurities to ensure patient safety and drug efficacy.[3][4] For antiviral drugs like Sofosbuvir, even minor impurities could potentially alter the therapeutic window or introduce off-target toxicity.[5]
Data Presentation: Comparing Sofosbuvir and its Degradation Products
To illustrate the comparative evaluation process, the following tables summarize hypothetical data based on typical outcomes from forced degradation studies. These studies expose the API to stress conditions like acid, base, and oxidation to generate potential degradation products.[6][7] The subsequent analysis compares the biological activity of the pure API with that of the stressed (degraded) sample.
Table 1: Comparative Antiviral Efficacy in HCV Replicon Assay
| Compound | EC₅₀ (nM)¹ | Fold Change in Potency (vs. Sofosbuvir) |
| Sofosbuvir (Pure API) | 40 | 1.0 (Reference) |
| Acid-Forced Degraded Sofosbuvir | 350 | 8.75 (Reduced) |
| Base-Forced Degraded Sofosbuvir | > 1000 | > 25 (Significantly Reduced) |
| Oxidative-Forced Degraded Sofosbuvir | 120 | 3.0 (Reduced) |
¹EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. Lower values indicate higher potency. Data is representative.
Table 2: Comparative Cytotoxicity in Huh-7 Cells
| Compound | CC₅₀ (µM)² | Therapeutic Index (CC₅₀ / EC₅₀)³ |
| Sofosbuvir (Pure API) | > 100 | > 2500 |
| Acid-Forced Degraded Sofosbuvir | 85 | ~243 |
| Base-Forced Degraded Sofosbuvir | 70 | < 70 |
| Oxidative-Forced Degraded Sofosbuvir | 95 | ~792 |
²CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of viable cells. Higher values indicate lower cytotoxicity. Data is representative. ³The Therapeutic Index is a quantitative measurement of the relative safety of a drug. A higher index is more favorable.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of impurities. Below are standard protocols for determining antiviral efficacy and cytotoxicity.
HCV Replicon Assay for Antiviral Efficacy
This in vitro assay is the gold standard for measuring the ability of a compound to inhibit Hepatitis C Virus replication.[8]
Objective: To determine the EC₅₀ value of the test compound (e.g., this compound) against HCV RNA replication.
Methodology:
-
Cell Culture: Stably transfected human hepatoma cells (e.g., Huh-7) containing an HCV subgenomic replicon are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[1]
-
Compound Preparation: The test impurity and pure Sofosbuvir (as a control) are serially diluted to a range of concentrations.
-
Treatment: The replicon-containing cells are seeded in 96-well plates. After allowing the cells to adhere, the culture medium is replaced with a medium containing the various concentrations of the test compounds.
-
Incubation: The plates are incubated for a period of 72 hours to allow the compound to exert its effect on viral replication.
-
Quantification of Replication:
-
If a luciferase reporter is used, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[5]
-
Alternatively, HCV RNA levels can be quantified directly using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[3]
-
-
Data Analysis: The data is normalized to untreated controls, and the EC₅₀ value is calculated by fitting the dose-response curve using non-linear regression analysis.
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and, conversely, the cytotoxic potential of a compound.[9]
Objective: To determine the CC₅₀ value of the test compound.
Methodology:
-
Cell Culture: Huh-7 cells (or another relevant cell line) are seeded into 96-well plates and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test impurity and control compounds used in the efficacy assay.
-
Incubation: The plates are incubated for the same duration as the efficacy assay (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[4] Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The CC₅₀ value is calculated from the dose-response curve, representing the concentration at which 50% of the cells are no longer viable.[4]
Visualizations: Pathways and Workflows
Mechanism of Action of Sofosbuvir
Sofosbuvir is a prodrug that must be metabolized intracellularly to its active triphosphate form, GS-461203.[11] This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.[9][11]
Caption: Sofosbuvir's mechanism of action pathway.
General Workflow for Impurity Evaluation
The evaluation of a pharmaceutical impurity follows a logical progression from identification and characterization to non-clinical safety and efficacy assessment, guided by regulatory thresholds.[3][4]
Caption: Experimental workflow for evaluating a drug impurity.
References
- 1. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Screening compounds against HCV based on MAVS/IFN-β pathway in a replicon model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. medchemexpress.com [medchemexpress.com]
Comparative stability testing of Sofosbuvir drug products with varying impurity levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Sofosbuvir drug products when subjected to various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The data presented herein is derived from forced degradation studies, which are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While direct comparative studies on drug products with varying initial impurity levels are not extensively available in public literature, this guide offers a foundational understanding of Sofosbuvir's degradation pathways and the analytical methods used to ensure its stability and quality.
Summary of Quantitative Stability Data
The stability of Sofosbuvir under forced degradation conditions has been evaluated in several studies. The following tables summarize the quantitative data on the percentage of degradation observed under different stress conditions.
Table 1: Degradation of Sofosbuvir Under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Degradation Products (DPs) Identified | Reference |
| Acid Hydrolysis | 0.1N HCl | 6 hours | 70°C | 23% | DP I (m/z 488) | [1] |
| Acid Hydrolysis | 1N HCl | 10 hours | 80°C (reflux) | 8.66% | Acid degradation impurity (m/z 416.08) | [2] |
| Alkaline Hydrolysis | 0.1N NaOH | 10 hours | 70°C | 50% | DP II (m/z 393.3) | [1] |
| Alkaline Hydrolysis | 0.5N NaOH | 24 hours | 60°C | 45.97% | Base degradation impurity A (m/z 453.13), Base degradation impurity B (m/z 411.08) | [2] |
| Oxidative | 3% H₂O₂ | 7 days | Not Specified | 19.02% | DP III (m/z 393) | [1] |
| Oxidative | 30% H₂O₂ | 2 days | 80°C | 0.79% | Oxidative degradation product (m/z 527.15) | [2] |
| Thermal | - | 21 days | 50°C | No degradation | - | [1] |
| Photolytic (Sunlight) | - | 21 days | Ambient | No degradation | - | [1] |
| Photolytic (UV) | 254 nm | 24 hours | Ambient | No degradation | - | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of stability studies. The following sections describe the typical experimental protocols for forced degradation studies of Sofosbuvir.
Forced Degradation Studies
Forced degradation studies are conducted to generate degradation products and to develop stability-indicating analytical methods.[1][2]
1. Preparation of Sofosbuvir Stock Solution:
-
Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
-
Add 50 mL of methanol (B129727) and sonicate for 20 minutes to dissolve the drug.
-
Dilute to the mark with methanol to obtain a stock solution of 1000 µg/mL.[1]
-
Further dilutions are made from this stock solution to achieve the desired concentration for analysis (e.g., 50 µg/mL).[1]
2. Acid Degradation:
-
A common method involves refluxing a solution of Sofosbuvir in 0.1N HCl at 70°C for 6 hours.[1]
-
Alternatively, degradation can be induced by refluxing in 1N HCl at 80°C for 10 hours.[2]
-
After the specified time, the solution is cooled, neutralized with an appropriate base (e.g., 0.1N NaOH), and diluted with a suitable solvent to the target concentration for analysis.[1]
3. Alkaline Degradation:
-
This is typically performed by refluxing a Sofosbuvir solution in 0.1N NaOH at 70°C for 10 hours.[1]
-
Another condition reported is using 0.5N NaOH at 60°C for 24 hours.[2]
-
Following the stress period, the solution is cooled, neutralized with an acid (e.g., 0.1N HCl), and prepared for analysis.[1]
4. Oxidative Degradation:
-
A solution of Sofosbuvir is exposed to 3% hydrogen peroxide for 7 days at room temperature.[1]
-
A more aggressive condition involves dissolving the drug in 30% H₂O₂ and heating at 80°C for two days.[2]
-
The resulting solution is then diluted to the appropriate concentration for analysis.
5. Thermal Degradation:
-
The stock solution of Sofosbuvir is exposed to a temperature of 50°C for 21 days.[1]
-
Samples are withdrawn at specified intervals and analyzed.
6. Photolytic Degradation:
-
The stock solution is exposed to direct sunlight for 21 days.[1]
-
Alternatively, the drug can be exposed to UV light at 254 nm for 24 hours.[2]
-
The solution is then diluted and analyzed.
Analytical Method for Stability Testing
A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique used.
Table 2: Typical RP-HPLC Method Parameters for Sofosbuvir Stability Testing
| Parameter | Description |
| Column | C18 (e.g., Kromasil 100 C18, 250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | A mixture of a buffer solution and an organic solvent. For example, a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., methanol or acetonitrile).[1] |
| Flow Rate | Typically 1.0 mL/min.[1] |
| Detection Wavelength | UV detection at 263 nm.[3] |
| Injection Volume | 10 µL.[3] |
| Column Temperature | 25°C.[3] |
Visualizing Experimental Workflows
Diagrams can aid in understanding the logical flow of experimental processes. The following Graphviz diagrams illustrate a typical workflow for a forced degradation study and the degradation pathways of Sofosbuvir.
Caption: Workflow for Forced Degradation Study of Sofosbuvir.
Caption: Sofosbuvir Degradation Pathways under Stress Conditions.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Safety Operating Guide
Navigating the Disposal of Sofosbuvir Impurity N: A Procedural Guide for Laboratory Professionals
For immediate release – In the fast-paced environment of pharmaceutical research and development, the proper handling and disposal of chemical impurities are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Sofosbuvir impurity N, a substance encountered during the synthesis and analysis of the hepatitis C medication, Sofosbuvir.
Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with chemical waste. While specific data on the environmental fate and long-term effects of this compound are not extensively documented, a precautionary approach based on available safety data and general principles of hazardous waste management is essential.
Chemical and Hazard Profile
A Safety Data Sheet (SDS) for a compound with the same CAS number as this compound (1394157-34-6), identified as Sofosbuvir Impurity SF2, indicates that the substance is not classified as dangerous goods for transport. However, it is crucial to note that different impurities of Sofosbuvir may possess varying hazard profiles. For instance, Sofosbuvir impurity D is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, treating all impurities with a high degree of caution is the recommended best practice.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 1394157-34-6 | [2] |
| Transport Classification | Not dangerous goods | [2] |
| Primary Disposal Method | Incineration | [2] |
| Potential Hazards | Assume potential for toxicity; handle with care | General Precaution |
Step-by-Step Disposal Protocol
The following procedures are recommended for the proper disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following standard laboratory PPE:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A lab coat to protect clothing and skin.
-
In cases of potential aerosol generation, a respirator may be necessary.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, should be disposed of in the designated solid hazardous waste container.
3. Spill Management: In the event of a spill, the following steps should be taken immediately:
-
Evacuate and restrict access to the affected area.
-
Ensure proper ventilation to disperse any potential vapors.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal contractor.
-
The primary recommended method of disposal is incineration at a permitted facility[2].
-
Ensure that all waste containers are properly labeled with the contents, hazards, and accumulation start date, in accordance with local and national regulations.
-
Never dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe management of this compound, protecting personnel and minimizing environmental impact. It is the responsibility of all laboratory staff to be familiar with and follow these guidelines. For further information, always refer to the specific Safety Data Sheet and consult with your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling Sofosbuvir impurity N
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Sofosbuvir impurity N (CAS No. 1394157-34-6). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard protocols.
Personal Protective Equipment (PPE) and Safety Measures
Due to the limited availability of specific toxicological data for this compound, a conservative approach based on information for Sofosbuvir and other related impurities is recommended. The primary goal is to minimize exposure through inhalation, ingestion, and skin contact.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Respiratory Protection | Self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges. | To prevent inhalation of airborne particles, especially when handling the compound as a powder. |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant surgical gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Impervious, fire/flame-resistant laboratory coat or clothing. | To protect against accidental spills and contamination of personal clothing. |
Quantitative Safety Data
Handling and Experimental Protocol
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a well-ventilated work area, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment and materials before handling the compound.
-
Don all required personal protective equipment as specified in the table above.
-
-
Weighing and Aliquoting:
-
If working with a powdered form, conduct all weighing and aliquoting within a fume hood to minimize dust formation.
-
Use anti-static weighing paper or a contained weighing system.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
During the Experiment:
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid eating, drinking, or smoking in the laboratory area.
-
In case of accidental skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
-
Post-Experiment:
-
Decontaminate all work surfaces and equipment after use.
-
Remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous pharmaceutical waste.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Collect all solid waste (e.g., contaminated gloves, wipes, weighing paper) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling:
-
Ensure all waste containers are accurately labeled with the contents, including the name "this compound" and the associated hazards.
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials, pending disposal.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.
-
Do not dispose of this compound down the drain or in regular trash. Improper disposal of pharmaceutical waste can lead to environmental contamination and legal penalties.
-
Workflow and Safety Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
